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1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Documentation Hub

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  • Product: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • CAS: 933707-48-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, planar structure and abilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents. Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and anxiolytic properties. The specific substitution pattern on the bicyclic ring system allows for the fine-tuning of a compound's pharmacological profile, making the development of robust and versatile synthetic routes to novel derivatives a critical endeavor for researchers in the field.

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine, a key building block for the elaboration of more complex molecules. The strategic placement of a methyl group at the 8-position and an aminomethyl functionality at the 3-position offers distinct vectors for further chemical modification, enabling the exploration of new chemical space in drug discovery programs.

Synthetic Strategy: A Three-Step Approach

The synthesis of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine is efficiently achieved through a robust and scalable three-step sequence. This strategy is predicated on the initial construction of the core 8-methylimidazo[1,2-a]pyridine scaffold, followed by regioselective functionalization at the electron-rich 3-position, and culminating in the elaboration of the desired aminomethyl side chain.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Amino-3-methylpyridine Step1 Step 1: Cyclocondensation Start->Step1 Chloroacetaldehyde Intermediate1 8-Methylimidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 POCl3, DMF Intermediate2 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 NH4OAc, NaBH3CN FinalProduct 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Step3->FinalProduct

Caption: Overall synthetic workflow for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

This approach is advantageous due to the commercial availability of the starting materials, the high regioselectivity of the key transformations, and the generally good to excellent yields achievable at each step.

Part 1: Synthesis of the 8-Methylimidazo[1,2-a]pyridine Core

The foundational step in this synthesis is the construction of the bicyclic imidazo[1,2-a]pyridine ring system. This is accomplished via a cyclocondensation reaction between 2-amino-3-methylpyridine and a suitable two-carbon electrophile, typically chloroacetaldehyde.

Causality Behind Experimental Choices:
  • Starting Material: 2-Amino-3-methylpyridine is selected to introduce the desired methyl group at the 8-position of the final product. The cyclization mechanism dictates that the methyl group at the 3-position of the pyridine ring will become the 8-position substituent in the fused heterocyclic system.

  • Reagent: Chloroacetaldehyde serves as the C2-synthon, providing the two carbon atoms necessary to form the imidazole ring. It is a highly reactive electrophile that readily undergoes an initial SN2 reaction with the exocyclic amino group of the pyridine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine.

  • Solvent: A protic solvent such as ethanol is often employed to facilitate the reaction. It is capable of solvating the ionic intermediates and participating in the proton transfer steps of the mechanism.

Detailed Experimental Protocol: Synthesis of 8-Methylimidazo[1,2-a]pyridine
  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol (5-10 mL per mmol of aminopyridine) is added a 40-50% aqueous solution of chloroacetaldehyde (1.1-1.2 eq).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-methylimidazo[1,2-a]pyridine as a solid.

Part 2: Regioselective Formylation at the C3-Position

With the core scaffold in hand, the next critical step is the introduction of a functional handle at the 3-position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The imidazo[1,2-a]pyridine system is particularly activated at the C3 position for electrophilic substitution, ensuring high regioselectivity.

Causality Behind Experimental Choices:
  • Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a suitable formamide, most commonly N,N-dimethylformamide (DMF).[5] DMF serves as both the formyl group source and the solvent. POCl₃ is the activating agent that converts DMF into the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (0-5 °C) to ensure controlled formation and prevent decomposition. The subsequent reaction with the imidazo[1,2-a]pyridine is then carried out at elevated temperatures to drive the electrophilic aromatic substitution to completion.

Detailed Experimental Protocol: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃, 1.5-2.0 eq) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, during which time the Vilsmeier reagent forms.

  • A solution of 8-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF is then added dropwise to the reaction mixture.

  • The reaction is slowly warmed to room temperature and then heated to 80-90 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice with stirring.

  • The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

Part 3: Conversion to the Target Methanamine

The final step in the synthesis is the conversion of the aldehyde functionality to the desired primary amine. Reductive amination is the most direct and efficient method for this transformation.[6][7][8][9][10] This one-pot procedure involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ by a suitable reducing agent.

Causality Behind Experimental Choices:
  • Amine Source: Ammonium acetate is a convenient and commonly used source of ammonia for reductive aminations. In solution, it provides an equilibrium concentration of ammonia for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reducing agents that are well-suited for reductive aminations.[9] They are stable in weakly acidic conditions, which are optimal for imine formation, and will selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium borohydride can also be used, often in a protic solvent like ethanol.[6]

  • Solvent: Methanol or ethanol are common solvents for this reaction as they readily dissolve the reactants and are compatible with the reducing agents.

Detailed Experimental Protocol: Synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • To a solution of 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol is added ammonium acetate (5-10 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with the addition of aqueous sodium hydroxide.

  • The aqueous layer is extracted several times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking) to afford 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine as the final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Amino-3-methylpyridineChloroacetaldehyde8-Methylimidazo[1,2-a]pyridine70-85
28-Methylimidazo[1,2-a]pyridinePOCl₃, DMF8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde65-80
38-Methylimidazo[1,2-a]pyridine-3-carbaldehydeNH₄OAc, NaBH₃CN1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine50-70

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a reliable and efficient pathway to 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine. Each step has been rationalized based on established chemical principles and supported by literature precedents. The resulting product is a versatile building block that can be further elaborated at the primary amine functionality to generate libraries of novel compounds for biological screening. The scalability and robustness of this synthetic route make it well-suited for application in both academic research and industrial drug discovery settings. Future work could focus on the development of more environmentally benign one-pot procedures to further streamline the synthesis and reduce waste.

References

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  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

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  • Springer. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Jakubkiene, V. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
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  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]

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Exploratory

An In-depth Technical Guide to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of 1-(8-Methylimidazo[1,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. This molecule belongs to the imidazo[1,2-a]pyridine class, a "privileged" scaffold in medicinal chemistry renowned for its presence in numerous clinically approved drugs and compounds with a wide spectrum of biological activities.[1][2]

Core Chemical Properties

PropertyValueSource/Comment
CAS Number 933707-48-3
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Physical Form Solid
Melting Point Data not available. For comparison, the related 3-Aminoimidazo[1,2-a]pyridine has a melting point of 114-126 °C.
Boiling Point Data not available. Likely to decompose at higher temperatures.
Solubility Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
pKa Data not available. The primary amine and the pyridine nitrogen will have distinct pKa values.

Structural Elucidation:

The structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. A methyl group is substituted at the 8-position of the pyridine ring, and an aminomethyl group is attached to the 3-position of the imidazole ring.

Figure 1: Chemical structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Spectroscopic Characterization (Predicted and Comparative)

While specific spectra for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine are not publicly available, the expected spectroscopic features can be predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as signals for the methyl and aminomethyl groups. The chemical shifts of the pyridine ring protons will be influenced by the electron-donating methyl group at C8. Based on data from related 8-methyl-substituted imidazo[1,2-a]pyridines, the proton at C5 is typically shifted upfield.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core will be characteristic of the imidazo[1,2-a]pyridine system.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic rings (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.20). Fragmentation patterns of related 3-substituted imidazo[1,2-a]pyridines often involve cleavage of the substituent at the C3 position.[4] For 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, a prominent fragment would likely result from the loss of the aminomethyl group.

Synthesis and Purification

A plausible and efficient synthetic strategy for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine involves a multi-step process starting from a substituted 2-aminopyridine. While a specific protocol for this exact molecule is not detailed in the literature, a general and adaptable methodology can be proposed based on established reactions for this class of compounds.

Proposed Synthetic Pathway

A likely synthetic route involves the initial construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the introduction of a precursor to the aminomethyl group at the 3-position, and finally, reduction to the desired primary amine.

Synthesis A 2-Amino-3-methylpyridine B 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile A->B Cyclization & Cyanation C 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine B->C Reduction reagent1 Reagent for C3-cyanation reagent2 Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Figure 2: Proposed synthetic workflow for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile

This step can be achieved through various methods. One common approach is the reaction of 2-amino-3-methylpyridine with a suitable three-carbon building block that introduces the cyano group at the C3 position.

  • To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., DMF or acetonitrile), add an equimolar amount of a reagent such as bromomalononitrile.

  • The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Reduction of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

The reduction of the nitrile to the primary amine is a standard transformation in organic synthesis.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 8-methylimidazo[1,2-a]pyridine-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Potential for Derivatization

The primary amine functionality of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine serves as a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Derivatization cluster_0 Potential Derivatizations Start 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Amide Amides Start->Amide Acylation Sulfonamide Sulfonamides Start->Sulfonamide Sulfonylation Urea Ureas/Thioureas Start->Urea Reaction with Isocyanates/ Isothiocyanates SchiffBase Schiff Bases Start->SchiffBase Condensation with Aldehydes/Ketones

Figure 3: Key derivatization reactions of the primary amine.

Biological Significance and Therapeutic Potential

The imidazo[1,2-a]pyridine core is a cornerstone of many biologically active compounds.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including:

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents.[1][5] They have been shown to inhibit various kinases involved in cancer cell signaling pathways and to induce apoptosis.[6] For instance, certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[1][7]

  • Anti-ulcer Activity: Some 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potential anti-ulcer agents, demonstrating cytoprotective properties.[8]

  • Antimicrobial and Antiviral Activity: The imidazo[1,2-a]pyridine scaffold is also found in compounds with antibacterial, antifungal, and antiviral properties.[9]

While the specific biological activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine has not been extensively reported, its structural features suggest it is a promising candidate for drug discovery efforts. The presence of the 3-aminomethyl group provides a key site for interaction with biological targets and for the generation of diverse chemical libraries to explore its therapeutic potential.

Safety and Handling

Based on available vendor information, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is classified as acutely toxic if swallowed and may cause an allergic skin reaction.

  • Hazard Codes: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed, can be achieved through established synthetic routes. The versatile primary amine functionality allows for extensive derivatization, enabling the exploration of its biological activity across various therapeutic areas. Given the proven track record of the imidazo[1,2-a]pyridine scaffold, this compound and its derivatives represent a promising avenue for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile.

References

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Foundational

An In-Depth Technical Guide to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Privileged Scaffold in Drug Discovery

Introduction: The Imidazo[1,2-a]pyridine Core - A Cornerstone of Medicinal Chemistry The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention from the medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Core - A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents with a wide spectrum of biological activities. This scaffold is a key component in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its clinical relevance. The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS Number: 933707-48-3), a compound poised for exploration in various drug discovery programs. Its structure, featuring a methyl group at the 8-position and an aminomethyl group at the 3-position, suggests potential for novel interactions with biological targets.

Physicochemical Properties and Structural Attributes

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a solid at room temperature with a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . The key structural features are the imidazo[1,2-a]pyridine core, a methyl group at position 8, and a primary aminomethyl group at position 3. The methyl group can influence the compound's lipophilicity and metabolic stability, while the basic aminomethyl group is a key pharmacophoric feature that can participate in hydrogen bonding and salt bridge formation with biological targets.

PropertyValueSource
CAS Number933707-48-3
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.20 g/mol
FormSolid
InChI1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3
SMILESCc1cccn2c(CN)cnc12

Synthesis and Chemical Accessibility: A Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Aminomethylation cluster_protected_product Protected Intermediate cluster_reaction3 Step 3: Deprotection cluster_product Final Product 2-amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction1 Condensation 2-amino-3-methylpyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 8-Methylimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine Reaction1->8-Methylimidazo[1,2-a]pyridine Reaction2 Mannich Reaction (e.g., with formaldehyde and phthalimide) 8-Methylimidazo[1,2-a]pyridine->Reaction2 Protected_Amine N-((8-methylimidazo[1,2-a]pyridin-3-yl)methyl)phthalimide Reaction2->Protected_Amine Reaction3 Hydrazinolysis Protected_Amine->Reaction3 Final_Product 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Reaction3->Final_Product

Caption: Proposed synthetic workflow for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-methylimidazo[1,2-a]pyridine.

Step 2: Synthesis of N-((8-methylimidazo[1,2-a]pyridin-3-yl)methyl)phthalimide

  • To a solution of 8-methylimidazo[1,2-a]pyridine (1.0 eq) in acetic acid, add formaldehyde (1.2 eq, as a 37% aqueous solution) and phthalimide (1.1 eq).

  • Heat the mixture at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the protected amine.

Step 3: Synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (Final Product)

  • Suspend the N-((8-methylimidazo[1,2-a]pyridin-3-yl)methyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove any remaining hydrazine.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate to yield the final product, which can be further purified by chromatography or crystallization.

Potential Pharmacological Profile and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[3] The specific substitutions on 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine suggest several potential therapeutic applications.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have shown significant potential as anticancer agents by targeting various cellular pathways.[1][2] The 3-amino functionality can serve as a crucial interaction point with protein kinases, which are often dysregulated in cancer. For instance, certain 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma).[1][2] The presence of the aminomethyl group in the target compound could allow it to act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Kinase_Inhibition_Pathway Compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Kinase Protein Kinase (e.g., c-Met, Aurora Kinase) Compound->Kinase Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Sources

Exploratory

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Executive Summary 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a novel compound belonging to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Executive Summary

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a novel compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic molecules. While direct experimental data on its mechanism of action is not currently available in the public domain, its structural features, when compared to well-characterized analogues, allow for the formulation of a robust hypothesis regarding its biological activity. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of several marketed drugs with diverse therapeutic applications.[1][2][3] This guide synthesizes the current understanding of this chemical class to postulate a primary mechanism of action for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, focusing on its potential as an anti-infective agent, and provides a comprehensive workflow for experimental validation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[4][5] This scaffold is present in several commercially successful drugs, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), highlighting its therapeutic potential.[1][3][6] The wide-ranging biological effects of imidazo[1,2-a]pyridine derivatives include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][6] Recent research has particularly emphasized their promise as potent antituberculosis agents, with some analogues showing efficacy against multidrug-resistant strains.[1][4]

Structural Analysis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

The chemical structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is characterized by three key features:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system provides a rigid and chemically stable platform for the presentation of functional groups in a defined three-dimensional space.

  • The 8-Methyl Group: Substitution at this position can influence the compound's metabolic stability, lipophilicity, and interaction with its biological target.

  • The 3-Methanamine Group: The presence of a primary amine at the 3-position is a critical determinant of the molecule's physicochemical properties and potential biological activity. This basic group is likely to be protonated at physiological pH, enabling it to participate in ionic interactions with its molecular target.

Postulated Mechanism of Action: Inhibition of Mycobacterial Energy Metabolism

Based on extensive structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyridine class, a compelling hypothesis for the mechanism of action of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is the disruption of energy metabolism in Mycobacterium tuberculosis (Mtb).[1] Specifically, we postulate that this compound may act as an inhibitor of ATP synthase or a component of the electron transport chain, such as QcrB.[1]

This hypothesis is supported by the following evidence from related compounds:

  • Several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent antimycobacterial activity, with some exhibiting nanomolar minimum inhibitory concentrations (MICs) against Mtb.[1][4]

  • A class of imidazo[1,2-a]pyridine ethers has been identified as selective and potent inhibitors of mycobacterial ATP synthesis.[1]

  • The 3-position of the imidazo[1,2-a]pyridine ring has been a key site for modification in the development of antitubercular agents.[1]

The proposed signaling pathway that 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine may inhibit is depicted below:

Postulated Signaling Pathway Electron_Transport_Chain Electron Transport Chain (ETC) Proton_Motive_Force Proton Motive Force Electron_Transport_Chain->Proton_Motive_Force Pumps Protons ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force->ATP_Synthase Drives Compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Compound->ATP_Synthase Inhibits

Caption: Postulated inhibition of the mycobacterial ATP synthesis pathway.

Experimental Validation Workflow

To rigorously test the hypothesized mechanism of action, the following tiered experimental workflow is proposed:

Tier 1: In Vitro Target Engagement and Antimicrobial Activity

  • Synthesis and Characterization: Procure or synthesize 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and confirm its identity and purity using standard analytical techniques (NMR, LC-MS, etc.).

  • Antimycobacterial Activity: Determine the Minimum Inhibitory Concentration (MIC) of the compound against Mycobacterium tuberculosis H37Rv and potentially multidrug-resistant strains.

  • Cytotoxicity Assessment: Evaluate the compound's toxicity against a mammalian cell line (e.g., Vero cells) to determine its selectivity index (SI).[1]

  • Target-Based Assays:

    • ATP Synthase Inhibition Assay: Measure the compound's ability to inhibit the activity of isolated Mtb ATP synthase.[1]

    • QcrB Inhibition Assay: If ATP synthase is not the target, assess inhibition of the cytochrome b subunit (QcrB) of the electron transport chain.[1]

Tier 2: Cellular Mechanism of Action

  • Cellular ATP Level Measurement: Treat Mtb cultures with the compound and measure intracellular ATP levels to confirm depletion.

  • Oxygen Consumption Rate (OCR) Assay: Use a Seahorse XF Analyzer to measure the effect of the compound on the OCR of Mtb, providing insight into its impact on the electron transport chain.

  • Resistant Mutant Generation and Sequencing: Generate resistant mutants of Mtb by culturing in the presence of the compound. Sequence the genomes of resistant isolates to identify mutations in the putative target gene (e.g., atpE or qcrB).

The proposed experimental workflow is illustrated in the following diagram:

Experimental Workflow cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Validation Synthesis Synthesis & Purity MIC MIC vs. Mtb Synthesis->MIC Cytotoxicity Cytotoxicity vs. Mammalian Cells MIC->Cytotoxicity Target_Assay Target-Based Assays (ATP Synthase, QcrB) Cytotoxicity->Target_Assay ATP_Depletion Cellular ATP Measurement Target_Assay->ATP_Depletion If Active OCR Oxygen Consumption Rate ATP_Depletion->OCR Resistant_Mutants Resistant Mutant Sequencing OCR->Resistant_Mutants

Caption: Proposed experimental workflow for mechanism of action validation.

Data Presentation

The following table summarizes the properties of known imidazo[1,2-a]pyridine-based drugs and their primary mechanisms of action, providing a comparative context for the study of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

CompoundTherapeutic UsePrimary Mechanism of Action
ZolpidemInsomniaGABA-A Receptor Modulator
AlpidemAnxiolyticGABA-A Receptor Modulator
ZolimidineGastroprotectiveAnti-ulcerative

Conclusion

While further experimental investigation is required, the structural characteristics of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, in the context of the extensive research on the imidazo[1,2-a]pyridine scaffold, strongly suggest a potential mechanism of action involving the inhibition of mycobacterial energy metabolism. The proposed experimental workflow provides a clear and logical path to validate this hypothesis and to further elucidate the therapeutic potential of this promising compound.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593. [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2005-2010. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01001. (2024). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). (2024). [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. (2013). [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 4(8), 739-744. (2013). [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5768. (2020). [Link]

  • Methenamine. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society, 22(1), 1-13. (2025). [Link]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2][3] Derivatives have demonstrated therapeutic potential across diverse fields, including oncology, infectious diseases, and neurology.[4][5] This guide outlines a comprehensive, tiered screening strategy for the novel compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , a molecule of significant interest owing to its parent scaffold's rich pharmacology. We will proceed from broad phenotypic assessments to more focused mechanistic studies, providing detailed protocols and the scientific rationale behind each experimental choice. This document is intended for drug discovery researchers and scientists, offering a robust framework for the systematic evaluation of this promising compound.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocycle that has yielded a wealth of biologically active molecules. Marketed drugs like Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) underscore the scaffold's therapeutic versatility.[6][7] In preclinical research, derivatives have shown potent activity as inhibitors of crucial cellular targets, including protein kinases (e.g., PI3K/Akt/mTOR pathway), tubulin, and histone deacetylases (HDACs), leading to significant anticancer effects.[4][8] Furthermore, this scaffold is a fertile ground for developing agents against tuberculosis, viruses, and various bacteria.[9][10]

The subject of this guide, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (hereafter referred to as Cmpd-X), is an unexplored analog. Its structural features—the core scaffold, the methyl group at position 8, and the primary aminomethyl group at position 3—provide unique chemical properties that warrant a thorough investigation of its biological potential. This guide presents a logical, resource-efficient screening cascade designed to uncover and characterize the bioactivity of Cmpd-X.

Section 1: Foundational Profiling: Physicochemical Properties and Druglikeness

Before embarking on cell-based assays, it is imperative to establish the fundamental physicochemical profile of Cmpd-X. This initial step prevents common pitfalls in screening, such as poor solubility leading to false negatives or compound precipitation causing artifacts.

1.1 In Silico Druglikeness Assessment: Computational tools are first used to predict the "drug-like" properties of Cmpd-X based on its structure. A primary filter is Lipinski's Rule of Five, which assesses oral bioavailability potential.

  • Molecular Weight (MW): 161.20 g/mol (< 500 Da)

  • LogP (octanol-water partition coefficient): Predicted to be low, indicating good aqueous solubility.

  • Hydrogen Bond Donors (HBD): 1 (the -NH2 group) (< 5)

  • Hydrogen Bond Acceptors (HBA): 3 (the nitrogen atoms) (< 10)

1.2 Experimental Solubility and Stability Assessment:

  • Protocol: Kinetic Solubility Assay (Nephelometry):

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

    • Create a serial dilution series from the stock solution in a 96-well plate.

    • Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.

    • Incubate the plate at room temperature for 2 hours.

    • Measure turbidity using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

  • Causality: This assay is critical because compounds that precipitate in aqueous assay buffers will not be available to interact with the biological target, leading to a gross underestimation of potency. A kinetic solubility of >50 µM is generally considered acceptable for initial screening.

Section 2: Tier 1 - Broad Phenotypic Screening Cascade

The initial phase of biological screening aims to cast a wide net, identifying any significant biological effect (phenotype) across diverse disease models. Based on the known activities of the imidazo[1,2-a]pyridine scaffold, antiproliferative and antimicrobial screens are the most logical starting points.[4][9]

G cluster_0 Tier 1: Phenotypic Screening A Cmpd-X (1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine) B Antiproliferative Screening (NCI-60 Cancer Cell Line Panel) A->B Primary Screens C Antimicrobial Screening (MIC Panel) A->C Primary Screens D Cytotoxicity Data (GI50) Across 60 Cell Lines B->D E Activity Spectrum (MIC) (Bacteria & Fungi) C->E F Hit Identification & Prioritization for Tier 2 D->F Data Analysis E->F Data Analysis

Caption: Tier 1 screening workflow for Cmpd-X.

2.1 Protocol: Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as a proxy for cell viability. It is a robust, high-throughput method for identifying compounds that inhibit cell growth.

  • Objective: To determine the concentration of Cmpd-X that inhibits the growth of a panel of human cancer cell lines by 50% (GI50).

  • Materials:

    • Human cancer cell lines (e.g., A375 melanoma, HCT116 colon, MCF-7 breast).[11]

    • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

    • Cmpd-X, Doxorubicin (positive control), DMSO (vehicle control).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare a 2x concentration series of Cmpd-X (e.g., from 0.1 µM to 100 µM) in culture medium. Remove old media from cells and add 100 µL of the compound dilutions. Include wells for vehicle control (0.5% DMSO) and positive control (Doxorubicin).

    • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the GI50 value using non-linear regression.

  • Trustworthiness: The experiment is self-validating. The results are considered reliable only if the vehicle control shows ~100% viability and the positive control (Doxorubicin) exhibits a potent GI50 value within the expected range for the cell line used.

2.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Objective: To determine the MIC of Cmpd-X against a panel of pathogenic bacteria and fungi.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • Ciprofloxacin (antibacterial control), Amphotericin B (antifungal control).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2x serial dilution of Cmpd-X in a 96-well plate using the appropriate broth.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of 5 x 10^5 CFU/mL.

    • Inoculation: Add the microbial inoculum to each well of the compound plate. Include a growth control (no compound) and a sterility control (no microbes).

    • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

    • Readout: The MIC is determined as the lowest concentration of Cmpd-X where no visible turbidity (growth) is observed.

  • Expertise: The choice of broth and incubation conditions is critical and specific to the microorganism being tested. This ensures optimal growth conditions for the control wells, providing a clear baseline against which to measure inhibition.

Section 3: Tier 2 - Mechanistic Elucidation

A "hit" from Tier 1 screening—for instance, a potent and selective antiproliferative effect against a specific cancer cell line—triggers the next phase of investigation. The goal of Tier 2 is to deconvolve the mechanism of action (MoA). For this guide, we will assume Cmpd-X demonstrated potent activity against the A375 melanoma cell line (GI50 < 1 µM).

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in melanoma.[8]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation CmpdX Hypothesized Target for Cmpd-X CmpdX->Akt

Caption: The PI3K/Akt/mTOR signaling pathway.

3.1 Protocol: Kinase Inhibition Profiling

To test the hypothesis that Cmpd-X is a kinase inhibitor, it should be screened against a broad panel of purified human kinases.

  • Objective: To identify specific protein kinases that are directly inhibited by Cmpd-X.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins, Reaction Biology).

    • Cmpd-X is submitted for screening at a fixed concentration (e.g., 10 µM) against a panel of >400 kinases.

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically using a radiometric (33P-ATP) or fluorescence-based method.

    • Results are reported as Percent Inhibition relative to a vehicle control.

  • Data Interpretation: "Hits" are defined as kinases showing >50% or >75% inhibition. These primary hits are then subjected to follow-up dose-response assays to determine the IC50 (the concentration for 50% inhibition), which quantifies potency.

3.2 Protocol: Cell Cycle Analysis by Flow Cytometry

If Cmpd-X inhibits proliferation, it is likely by arresting the cell cycle at a specific phase.

  • Objective: To determine if Cmpd-X induces cell cycle arrest in A375 cells.

  • Step-by-Step Methodology:

    • Seed A375 cells in 6-well plates and allow them to attach.

    • Treat cells with vehicle (DMSO), 1x GI50, and 5x GI50 concentrations of Cmpd-X for 24 hours.

    • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Causality: Fixation permeabilizes the cell membrane, allowing the DNA-staining dye to enter.

    • Wash cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI). RNase A prevents the staining of double-stranded RNA.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Data Analysis: The resulting DNA histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

3.3 Protocol: Apoptosis Detection (Annexin V/PI Assay)

A potent antiproliferative compound may induce programmed cell death (apoptosis).

  • Objective: To determine if Cmpd-X induces apoptosis in A375 cells.

  • Step-by-Step Methodology:

    • Treat cells as described in the cell cycle analysis protocol (3.2).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1x Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-/PI-: Live cells.

    • Annexin V+/PI-: Early apoptotic cells. Mechanism: Phosphatidylserine translocates to the outer cell membrane and is bound by Annexin V.

    • Annexin V+/PI+: Late apoptotic or necrotic cells. Mechanism: Membrane integrity is lost, allowing PI to enter and stain the DNA. An increase in the Annexin V+ populations indicates the induction of apoptosis.

Section 4: Data Integration and Path Forward

The culmination of this screening cascade is the integration of all data points to build a comprehensive profile of Cmpd-X.

Table 1: Hypothetical Data Summary for Cmpd-X

Assay Type Target/Cell Line Endpoint Result
Tier 1
Antiproliferative A375 (Melanoma) GI50 0.85 µM
HCT116 (Colon) GI50 7.2 µM
MCF-7 (Breast) GI50 > 50 µM
Antimicrobial S. aureus MIC > 64 µg/mL
E. coli MIC > 64 µg/mL
Tier 2
Kinase Screen Akt1 IC50 0.15 µM
PI3Kα IC50 1.1 µM
MEK1 IC50 > 20 µM
Cell Cycle A375 Cells Effect G1 phase arrest at 24h

| Apoptosis | A375 Cells | Effect | 45% Annexin V+ cells at 48h |

Interpretation of Hypothetical Data: The data suggests that Cmpd-X is a potent and selective antiproliferative agent against melanoma cells. Its activity correlates with direct, potent inhibition of the Akt1 kinase and a resulting G1 cell cycle arrest, followed by the induction of apoptosis. This provides a clear, testable hypothesis for its mechanism of action.

Next Steps:

  • Target Validation: Confirm on-target activity in cells using Western blotting to measure the phosphorylation status of Akt and its downstream substrates (e.g., p-S6K).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Cmpd-X to improve potency against Akt1 and selectivity over other kinases.

  • In Vivo Efficacy Studies: Test the lead compound in a mouse xenograft model of human melanoma to assess its therapeutic potential in a living system.

Conclusion

This technical guide provides a systematic, multi-tiered framework for the biological characterization of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine . By progressing logically from broad phenotypic screens to specific mechanistic assays, researchers can efficiently identify and validate the biological activity and mechanism of action of this novel compound. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and a rigorous screening approach is essential to unlocking its full potential.

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PubMed. (2024).
  • PubMed. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • ResearchGate. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • ResearchGate. (n.d.).
  • Ingenta Connect. (2016). Pyridines and Imidazopyridines with Medicinal Significance.
  • PubMed. (2016).
  • NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Wikipedia. (n.d.). Imidazopyridine.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Sigma-Aldrich. (n.d.). 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.
  • Scientific Reports. (n.d.). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)
  • NIH. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.
  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

Sources

Exploratory

Spectroscopic and Structural Elucidation of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Technical Guide

Introduction Molecular Structure and Key Features 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine possesses the core imidazo[1,2-a]pyridine ring system, with a methyl group at the C8 position and an aminomethyl substit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine possesses the core imidazo[1,2-a]pyridine ring system, with a methyl group at the C8 position and an aminomethyl substituent at the C3 position. These features will have distinct and predictable influences on the molecule's spectroscopic properties.

Caption: Molecular structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Synthesis Pathway

A plausible synthetic route to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be conceptualized based on established methodologies for the synthesis of imidazo[1,2-a]pyridines.[4][6] A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by further functional group manipulations.

G cluster_0 Synthesis Workflow start 2-Amino-3-methylpyridine step1 Condensation/Cyclization start->step1 reagent1 α-Halo-α'-aminoacetone derivative reagent1->step1 intermediate Protected 3-aminomethyl-8-methyl-imidazo[1,2-a]pyridine step1->intermediate step2 Deprotection intermediate->step2 product 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine step2->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Predictive)
  • Cyclization: To a solution of 2-amino-3-methylpyridine in a suitable solvent such as ethanol, add an equimolar amount of a protected α-halo-α'-aminoacetone (e.g., N-Boc-2-amino-1-chloroacetone).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the protected intermediate.

  • Deprotection: Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) at room temperature.

  • Final Product Isolation: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final product, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methyl group, and the aminomethyl substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.5 - 7.7s-Singlet due to no adjacent protons.
H-5~7.8 - 8.0d~7.0Doublet due to coupling with H-6.
H-6~6.8 - 7.0t~7.0Triplet due to coupling with H-5 and H-7.
H-7~7.1 - 7.3d~7.0Doublet due to coupling with H-6.
-CH₃ (at C8)~2.4 - 2.6s-Singlet for the methyl protons.
-CH₂-NH₂~3.8 - 4.0s-Singlet for the methylene protons.
-NH₂~1.5 - 2.5br s-Broad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~130 - 135Aromatic carbon in the imidazole ring.
C-3~115 - 120Aromatic carbon bearing the aminomethyl group.
C-5~125 - 130Aromatic carbon in the pyridine ring.
C-6~110 - 115Aromatic carbon in the pyridine ring.
C-7~120 - 125Aromatic carbon in the pyridine ring.
C-8~135 - 140Aromatic carbon bearing the methyl group.
C-8a~140 - 145Bridgehead carbon.
-CH₃ (at C8)~15 - 20Methyl carbon.
-CH₂-NH₂~40 - 45Methylene carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (C₉H₁₁N₃), the expected molecular weight is approximately 161.21 g/mol .

Predicted Mass Spectrum
  • Molecular Ion (M⁺): m/z ≈ 161

  • Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the aminomethyl group or cleavage of the heterocyclic rings.

M [M]⁺˙ m/z = 161 F1 [M - NH₂]⁺ m/z = 145 M->F1 - •NH₂ F2 [M - CH₂NH₂]⁺ m/z = 131 M->F2 - •CH₂NH₂ F3 [C₈H₇N₂]⁺ m/z = 131 F2->F3 Rearrangement

Sources

Foundational

Technical Guide: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine - A Scaffolding for Novel Kinase Inhibitors

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in several marketed drugs.[1] This guide focuses on a specific derivative, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, and explores its potential therapeutic applications by examining the established activities of analogous compounds. The primary focus will be on the inhibition of Casein Kinase 1 (CK1) isoforms δ/ε and other kinases, which are implicated in circadian rhythm disorders and various cancers.[2][3][4][5] We will delineate the mechanistic rationale for targeting these kinases and provide validated experimental protocols for target identification and functional characterization.

Part 1: The Imidazo[1,2-a]pyridine Core and Its Therapeutic Significance

The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, and anxiolytic properties.[1][6] Their proven success stems from their ability to be chemically modified to achieve high potency and selectivity for specific molecular targets.

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases.[1][4][5] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways such as PI3K/Akt, receptor tyrosine kinases (e.g., VEGFR, EGFR, c-KIT), and cyclin-dependent kinases (CDKs).[4][5][7]

Part 2: Primary Therapeutic Target Family: Casein Kinase 1 (CK1)

A significant body of evidence points to the Casein Kinase 1 (CK1) family , specifically the delta (δ) and epsilon (ε) isoforms, as primary targets for imidazo[1,2-a]pyridine-related compounds.[2][3][8]

Mechanistic Rationale: CK1δ/ε in Disease

CK1δ and CK1ε are highly homologous serine/threonine kinases that act as key regulators in fundamental cellular processes:

  • Circadian Rhythms: CK1δ/ε are core components of the molecular clock that governs our daily physiological and behavioral cycles.[2][3] They phosphorylate the PER (Period) and CRY (Cryptochrome) proteins, marking them for degradation. Inhibition of CK1δ/ε stabilizes PER/CRY, slows down the molecular clock, and lengthens the circadian period. This mechanism makes CK1δ/ε inhibitors promising therapeutic agents for treating circadian-related disorders, including sleep disorders, depression, and metabolic syndromes.[2][3]

  • Oncology: CK1δ/ε are implicated in cancer-relevant pathways, including the Wnt/β-catenin signaling and the DNA damage response. Their inhibition can disrupt cancer cell proliferation and survival.

  • Neurocognitive Function and Psychiatric Disorders: Modulation of CK1δ/ε has been shown to impact learning and memory.[8] Furthermore, inhibitors of these kinases are being explored for their potential to treat psychiatric disorders and prevent relapse-like behavior in alcohol addiction.[9][10]

Target Validation Workflow

Validating that a compound like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine targets CK1δ/ε involves a multi-step process moving from in vitro biochemical assays to cell-based functional screens.

Caption: A streamlined workflow for validating CK1δ/ε as targets, from initial biochemical potency to cellular function.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Objective: To quantify the potency of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine against recombinant human CK1δ and CK1ε.

Methodology: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: Dilute recombinant CK1δ or CK1ε enzyme and a suitable peptide substrate (e.g., α-casein) in kinase reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to 1 nM) in the same buffer. Create a "vehicle only" control (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the test compound dilution or vehicle control to each well.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 10 µL of ATP solution at a concentration close to the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Expected Data:

The results would be summarized in a table comparing the potency against the target kinases.

Kinase Target Test Compound IC50 (nM)
CK1δHypothetical Value
CK1εHypothetical Value

Part 3: Secondary Therapeutic Target Family: Cancer-Associated Kinases

The imidazo[1,2-a]pyridine scaffold is frequently found in inhibitors of kinases that drive cancer progression. While CK1δ/ε have roles in cancer, other derivatives of this scaffold have shown potent activity against different kinase families.

Mechanistic Rationale: Targeting Receptor Tyrosine Kinases (RTKs)

Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of RTKs like FLT3 and c-KIT .[7][11]

  • FLT3 (FMS-like tyrosine kinase 3): Internal tandem duplication (ITD) mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Inhibiting this constitutively active mutant kinase is a validated therapeutic strategy.

  • c-KIT: Activating mutations in the c-KIT receptor are the primary oncogenic driver in most Gastrointestinal Stromal Tumors (GIST). Inhibitors are the standard of care, but resistance often develops, necessitating new agents.[7]

The core scaffold of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine makes it a plausible candidate for development into a selective inhibitor of these or other cancer-related kinases.

Signaling Pathway: RTK Inhibition in Cancer

RTK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, c-KIT) RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K STAT STAT Pathway RTK->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of receptor tyrosine kinases blocks multiple downstream pro-survival and proliferative signaling pathways in cancer cells.

Experimental Protocol: Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine on cancer cell lines with known kinase dependencies (e.g., MOLM-14 for FLT3-ITD, GIST-T1 for c-KIT mutation).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.

  • Cell Plating: Seed the cells into a 96-well clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability data against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Conclusion and Future Directions

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine belongs to a chemical class with demonstrated potential for kinase inhibition. The primary and most well-documented targets for related compounds are CK1δ and CK1ε , presenting therapeutic opportunities in circadian medicine and potentially oncology and psychiatric disorders . Furthermore, the scaffold's inherent versatility suggests that derivatives could be optimized to target other disease-relevant kinases, such as FLT3 and c-KIT , for cancer therapy.

Future research should focus on synthesizing a library of analogues based on this core structure to explore the structure-activity relationship (SAR) for potency and selectivity against these kinase targets. Lead compounds should then be advanced into preclinical models to evaluate their pharmacokinetic properties and in vivo efficacy.

References

  • Walton, K. M., et al. (2011). Selective Inhibition of Casein Kinase 1 epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][2][3]

  • Kamala, K., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link][6]

  • Badura, L., et al. (2011). Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gulick, D., et al. (2021). Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice. Scientific Reports. Available at: [Link][8]

  • Darcq, E., et al. (2015). Inhibition of the casein-kinase-1-ε/δ/ prevents relapse-like alcohol drinking. Translational Psychiatry. Available at: [Link][9]

  • Al-Ostath, O., et al. (2023). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Available at: [Link][4]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link][1]

  • Sharma, P., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link][5]

  • Chen, Y., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. Available at: [Link][11]

  • El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link][7]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous pharmacologically active compounds.[1][2] Derivatives of this scaffold have shown a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, as a member of this class, presents a promising candidate for further investigation. However, early and robust toxicity assessment is paramount to de-risk its development pipeline, as drug-induced toxicities are a leading cause of attrition in preclinical and clinical stages.[6][7] This guide provides a comprehensive, multi-tiered strategy for the preliminary toxicological evaluation of this compound, integrating in silico prediction with a battery of essential in vitro assays. The methodologies detailed herein are designed to identify key toxicological liabilities, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, thereby enabling informed decision-making in the early stages of drug discovery.

Compound Profile and Known Hazards

Before initiating any experimental work, a thorough review of existing data is critical. 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a specific entity for which safety information is available, mandating careful handling and informing the initial toxicological focus.

PropertyValueSource
Chemical Name 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineSigma-Aldrich
CAS Number 933707-48-3Sigma-Aldrich
Molecular Formula C₉H₁₁N₃Sigma-Aldrich
Molecular Weight 161.20 g/mol Sigma-Aldrich
GHS Hazard Codes H301, H317Sigma-Aldrich
Hazard Statements Toxic if swallowed (H301), May cause an allergic skin reaction (H317)Sigma-Aldrich
GHS Pictograms GHS06 (Skull and Crossbones)Sigma-Aldrich

The existing hazard classification immediately flags acute oral toxicity and skin sensitization as known risks. This underscores the necessity for stringent safety protocols during handling and prioritizes the assessment of dose-dependent cytotoxicity.

The Tiered Approach to Preliminary Toxicity Assessment

A successful preliminary toxicity screen is not a single experiment but a logical, tiered progression of evaluations. This approach, starting with computational methods and moving to targeted in vitro assays, is designed to maximize data generation while minimizing resource expenditure and animal use.[7][8]

Toxicity_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Core Assays cluster_2 Tier 3: In Vitro Organ-Specific Toxicity cluster_3 Decision Point InSilico Computational Toxicity Prediction (QSAR, Docking) Cytotoxicity General Cytotoxicity (e.g., MTT/XTT Assay) InSilico->Cytotoxicity Predicts Liabilities Genotoxicity Mutagenicity (e.g., Ames Test) InSilico->Genotoxicity Hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 cells) InSilico->Hepatotoxicity Cardiotoxicity Cardiotoxicity Assay (e.g., hERG Inhibition) InSilico->Cardiotoxicity Cytotoxicity->Hepatotoxicity Informs Dose Selection Cytotoxicity->Cardiotoxicity Decision Go / No-Go Prioritization Cytotoxicity->Decision Genotoxicity->Decision Hepatotoxicity->Decision Cardiotoxicity->Decision

Figure 1: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico Toxicity Prediction

Before synthesis or extensive in vitro testing, computational toxicology provides a rapid, cost-effective screen for potential liabilities.[9][10] Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict a range of toxicological endpoints based on the molecule's structure.

Rationale: In silico tools aggregate vast amounts of toxicological data to create predictive models.[11] This allows for the early flagging of potential issues such as carcinogenicity, organ toxicity, or mutagenicity, which can then be prioritized for experimental validation. This approach aligns with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing by filtering out high-risk compounds before they reach in vivo studies.

Recommended Platforms:

  • MolToxPred: A machine learning-based tool for predicting the potential toxicity of small molecules.[9]

  • TOPKAT/CASE Ultra: Commercial expert systems that predict a variety of toxicological endpoints.[12]

  • pkCSM: Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, offering insights into bioavailability and potential safety issues.[13]

Key Endpoints to Predict:

  • Ames Mutagenicity

  • Carcinogenicity (Rodent)

  • Hepatotoxicity

  • hERG Inhibition

  • Skin Sensitization

The results from these predictions should be compiled into a risk profile that will guide the design and prioritization of the subsequent in vitro assays.

Tier 2: Core In Vitro Assays

This tier focuses on fundamental toxicological assessments: general cytotoxicity and genotoxicity. These assays are essential for any compound intended for therapeutic use.

General Cytotoxicity Assessment (MTT/XTT Assay)

Rationale: Cytotoxicity assays measure the concentration at which a compound causes cell death. This is a foundational piece of data, providing a quantitative measure of the compound's potency in a biological system (the IC₅₀ value). It is crucial for determining the appropriate concentration range for all subsequent cell-based assays to distinguish between specific toxic mechanisms and non-specific cell death.[7][14] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[15][16][17]

MTT_Assay cluster_0 LivingCell Metabolically Active Living Cell Formazan Formazan (Purple, Insoluble) LivingCell->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->LivingCell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or a cancer cell line like HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in culture medium. A typical range would span from 100 µM down to 0.1 µM in half-log dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

Rationale: Genotoxicity assessment is a regulatory requirement to evaluate a compound's potential to cause DNA mutations, which can lead to cancer.[18][19] The Ames test is a rapid and widely used bacterial assay that screens for point mutations.[20][21] It uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[22][23]

Ames_Test cluster_0 cluster_1 His_Minus his⁻ Salmonella Strain (Requires Histidine) Minimal_Agar Minimal Glucose Agar (No Histidine) His_Minus->Minimal_Agar Plated with Test_Compound Test Compound (+/- S9 Mix) Test_Compound->Minimal_Agar Plated with No_Growth No Growth (Non-mutagenic) Minimal_Agar->No_Growth If no reverse mutation Growth Colony Formation (Mutagenic) Minimal_Agar->Growth If reverse mutation (his⁺) occurs

Figure 3: Principle of the Ames bacterial reverse mutation test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[22]

  • Metabolic Activation: The test must be conducted both with and without a metabolic activation system (S9 fraction), which is a rodent liver homogenate that simulates mammalian metabolism.[21][23] This is because some compounds only become mutagenic after being metabolized.

  • Test Mixture Preparation: In a sterile tube, combine:

    • 100 µL of the bacterial culture.

    • 500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

    • 100 µL of the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known mutagen for each strain as a positive control (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98).[21]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the test mixture.[22] Quickly vortex and pour the mixture onto a minimal glucose agar plate. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Tier 3: Organ-Specific Toxicity

Based on common reasons for drug attrition, preliminary screening for hepatotoxicity and cardiotoxicity is a prudent investment.[6][7]

Hepatotoxicity Assessment

Rationale: Drug-induced liver injury (DILI) is a major cause of drug failure in late-stage development and post-market withdrawal.[24][25] The liver is the primary site of drug metabolism, making it highly susceptible to toxicity from reactive metabolites.[24] In vitro assays using human liver cells, such as the HepG2 cell line or primary human hepatocytes, can provide an early indication of a compound's potential to cause liver damage.[26][27]

Experimental Protocol: Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach ~80% confluency.

  • Treatment: Treat cells with the test compound at a range of concentrations (informed by the initial cytotoxicity assay) for 24-48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Endpoint Measurement: Assess hepatotoxicity using a multiplexed approach to gain mechanistic insight.[25]

    • Cell Viability: Perform an MTT or similar assay to determine the cytotoxic IC₅₀ in the liver cell line.

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFH-DA to measure oxidative stress.

    • Mitochondrial Membrane Potential (MMP): Use a dye like JC-1 or TMRM to assess mitochondrial health, a key indicator of intrinsic apoptosis.

  • Data Analysis: Quantify the changes in each endpoint relative to the vehicle control. A compound that shows a significant decrease in viability, increase in ROS, and/or collapse of MMP at non-cytotoxic concentrations (in other cell lines) suggests a specific hepatotoxic liability.

Cardiotoxicity Assessment (hERG Channel Inhibition)

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[28][29] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[30][31] Automated patch clamp or flux-based assays provide a high-throughput method for this assessment.[29][32]

Experimental Protocol: hERG Flux Assay

  • Principle: This assay uses a cell line stably expressing the hERG channel and a fluorescent dye that is sensitive to thallium (Tl⁺). Thallium acts as a surrogate for potassium (K⁺) and enters the cell through open hERG channels, causing an increase in fluorescence.[32] An inhibitor will block the channel, preventing Tl⁺ influx and reducing the fluorescent signal.

  • Cell Preparation: Plate hERG-expressing cells (e.g., hERG-HEK293) in a 384-well plate and load them with the thallium-sensitive fluorescent dye.[32]

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate. Include a vehicle control and a known hERG blocker (e.g., E-4031 or astemizole) as a positive control.[29][32]

  • Stimulation and Reading: Add a stimulus buffer containing thallium to all wells to activate the hERG channels. Immediately measure the kinetic fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the thallium flux for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Data Interpretation and Integrated Risk Assessment

The culmination of this preliminary screen is an integrated assessment of the compound's toxicological profile. The quantitative data should be clearly summarized for comparative analysis.

AssayEndpointAcceptable Threshold (Example)Result for Compound XRisk Level
Cytotoxicity (HEK293) IC₅₀> 30 µM45 µMLow
Ames Test (-S9/+S9) Fold increase over background< 2-fold1.2-fold (TA98), 1.5-fold (TA100)Low
Hepatotoxicity (HepG2) IC₅₀> 30 µM15 µMMedium
Cardiotoxicity (hERG) IC₅₀> 10 µM> 30 µMLow

A compound with an IC₅₀ >10 µM in the hERG assay and >30 µM in general cytotoxicity and hepatotoxicity assays, coupled with a negative Ames test, would typically be considered to have a favorable preliminary safety profile. A significant liability in any one of these areas, particularly genotoxicity or potent hERG inhibition, would be a major red flag requiring further investigation or deprioritization of the compound. This integrated view allows for a rational, evidence-based decision on whether to advance the compound into more complex preclinical studies.[19][33]

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. [Link][3]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Microbiology Notes. [Link][20]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link][21]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. [Link][6]

  • Hepatotoxicity Assay in Drug Discovery. (n.d.). Biobide. [Link][24]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (n.d.). IT Medical Team. [Link][14]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link][34]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link][8]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). PubMed Central. [Link][26]

  • MTT assay. (n.d.). Wikipedia. [Link][17]

  • Early Detection of Hepatotoxic Compounds in Drug Development. (n.d.). InSphero. [Link][27]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PubMed Central. [Link][23]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link][25]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. [Link][9]

  • hERG Assay. (n.d.). Slideshare. [Link][28]

  • Ames Test. (n.d.). Charles River Laboratories. [Link][18]

  • Hepatotoxicity in drug development. (n.d.). Ovid. [Link][35]

  • hERG Safety. (n.d.). Cyprotex. [Link][29]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central. [Link][32]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link][30]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. [Link][4]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central. [Link][36]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link][31]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. [Link][1]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link][19]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • In silico prediction of toxicity and its applications for chemicals at work. (2020). PubMed Central. [Link][11]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed. [Link][5]

  • In silico prediction of chronic toxicity with chemical category approaches. (2017). SciSpace. [Link]

  • In silico prediction of drug toxicity. (n.d.). Academia.edu. [Link][12]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PubMed Central. [Link][10]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. [Link][2]

  • Approach to Pharm/Tox Studies. (n.d.). NGVB. [Link][33]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency. [Link]

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  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Characterization of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in Cell-Based Assays

Abstract The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1][2] Derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1][2] Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (hereafter referred to as IMPY-M, see Figure 1), in a variety of cell-based assays. These protocols are designed to facilitate the initial characterization of IMPY-M's biological activity, including its effects on cell viability, its potential as a kinase inhibitor, and its ability to engage with intracellular targets.

Figure 1: Chemical Structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (IMPY-M)

Caption: 2D representation of IMPY-M (CAS No. 933707-48-3).

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a key pharmacophore in several approved drugs.[2][4] Its rigid, planar structure and electron-rich nature allow for diverse substitutions, leading to compounds with a broad range of biological activities.[5] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent anticancer agents and inhibitors of key signaling kinases.[3][4] Given this precedent, IMPY-M, with its methyl and methanamine substitutions, represents a promising candidate for investigation in oncology and cell signaling research.

The primary amine group at the 3-position can serve as a key interaction point with biological targets or as a handle for further chemical modification. The 8-methyl group may influence solubility, metabolic stability, and binding affinity. Therefore, a systematic evaluation of IMPY-M in robust cell-based assays is the critical first step in elucidating its therapeutic potential.

This guide is structured to provide a logical workflow for the initial characterization of IMPY-M, beginning with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays.

Preliminary Handling and Preparation of IMPY-M

Proper handling and preparation of the test compound are paramount for reproducible results.

2.1 Reagent Information

  • Compound Name: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • CAS Number: 933707-48-3

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.20 g/mol

  • Appearance: Typically a solid

2.2 Stock Solution Preparation The causality behind choosing the right solvent is its ability to fully solubilize the compound without affecting cellular health at the final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays.

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of IMPY-M in 100% cell culture-grade DMSO.

  • Verification of Solubility: Ensure complete dissolution by visual inspection. Gentle warming (to 37°C) or vortexing may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.

  • Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that impacts cell health (typically ≤ 0.5%). All experiments must include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.

Tier 1 Assay: Assessing General Cellular Viability and Cytotoxicity

The first objective is to determine the concentration range over which IMPY-M affects cell proliferation and viability. This is crucial for designing subsequent, more complex experiments. The MTT assay is a classic, cost-effective colorimetric assay that measures metabolic activity as a proxy for cell viability.[6]

3.1 Principle of the MTT Assay Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.

3.2 Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 2-5: Incubation cluster_assay Day 5: Assay Execution Seed Seed cells in 96-well plate Treat Treat with serial dilutions of IMPY-M & controls Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 3-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Read Read Absorbance at 570 nm Add_Solvent->Read Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Prep Prepare Kinase, Substrate, ATP, and IMPY-M dilutions Mix Mix Kinase + IMPY-M (Pre-incubation) Prep->Mix Initiate Initiate reaction with Substrate/ATP mix Mix->Initiate Incubate Incubate 30-60 min Initiate->Incubate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect Read Read Luminescence Detect->Read

Caption: Workflow for a luminescence-based in-vitro kinase assay.

4.3 Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare stock solutions of the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [7]Prepare serial dilutions of IMPY-M in the same buffer.

  • Assay Plate Setup: In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted IMPY-M or vehicle control (DMSO) to each well.

  • Kinase Addition: Add 2.5 µL of the kinase to each well.

  • Inhibitor Pre-incubation: Incubate for 10-15 minutes at room temperature to allow IMPY-M to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. [7]7. ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [7]8. ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the luciferase/luciferin substrate. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4.4 Data Analysis and Interpretation The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity. The inhibition of kinase activity can be calculated and plotted to determine the IC₅₀ value of IMPY-M for the specific kinase.

Kinase Target IMPY-M IC₅₀ (nM) Staurosporine IC₅₀ (nM)
Kinase A1505
Kinase B250010
Kinase C>10,00020
Table 2: Hypothetical screening data for IMPY-M against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. The data suggests IMPY-M has moderate and selective inhibitory activity against Kinase A.

Tier 3 Assay: Confirming Target Engagement in a Cellular Context

A positive result in an in-vitro kinase assay is promising, but it is essential to confirm that IMPY-M can enter the cell and bind to its intended target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells. [8][9] 5.1 Principle of the Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure. [9][10]This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heating is quantified, typically by Western blot. A ligand-induced shift to a higher melting temperature (Tₘ) indicates target engagement.

5.2 Experimental Workflow: CETSA

CETSA_Workflow cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detect Detection Treat_Cells Treat intact cells with IMPY-M or Vehicle Heat Heat cell suspensions to a range of temperatures Treat_Cells->Heat Lysis Lyse cells (Freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble (S) and precipitated (P) fractions Lysis->Centrifuge SDS_PAGE Run soluble fraction on SDS-PAGE Centrifuge->SDS_PAGE Western_Blot Western Blot for Target Protein SDS_PAGE->Western_Blot Analyze Quantify band intensity Western_Blot->Analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

5.3 Detailed Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment: Culture a large batch of cells to high density. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for IMPY-M treatment (at a concentration ~10-fold above the kinase IC₅₀). Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by a cooling step to 4°C. [11]3. Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [8]5. Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the putative target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and IMPY-M-treated samples. The shift in the melting curve (ΔTₘ) indicates target stabilization by IMPY-M.

5.4 Data Analysis and Interpretation A rightward shift in the melting curve for the IMPY-M-treated sample compared to the vehicle control is direct evidence of target engagement in the cellular environment. This confirms that the compound can access and physically interact with its target inside the cell.

Troubleshooting and Best Practices

  • Compound Precipitation: If IMPY-M precipitates in the culture medium, consider using a lower concentration, increasing the final DMSO concentration slightly (while staying within non-toxic limits), or using a different solubilizing agent.

  • High Background in Assays: Ensure complete removal of wash buffers and reagents. In viability assays, background can arise from phenol red in the medium; use phenol red-free medium if necessary.

  • No CETSA Shift: This could mean several things: the compound does not enter the cell, it is rapidly metabolized, it does not bind the target in the cellular milieu, or the chosen target is incorrect. Consider performing cell permeability assays or testing different kinase targets.

  • Reproducibility: Maintain consistent cell passage numbers, seeding densities, and incubation times. Always run appropriate positive and negative controls.

Conclusion

This application note provides a structured, multi-tiered approach to the initial characterization of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (IMPY-M) in cell-based assays. By systematically assessing its impact on cell viability, investigating its potential as a kinase inhibitor, and confirming target engagement within a cellular context, researchers can efficiently build a comprehensive profile of this novel compound. The methodologies described herein are robust, well-documented, and form a solid foundation for further preclinical development and mechanistic studies.

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Published on June 3, 2024. Retrieved from [Link]

  • Kaur, R., & Singh, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Retrieved from [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026, January 8). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Das, U., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Molecules, 28(5), 2305. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Shah, K. (2015). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 73, 5.37.1–5.37.14. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2426. Retrieved from [Link]

  • Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives. Journal of the Serbian Chemical Society, 87(3), 305-316. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Retrieved from [Link]

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Application

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for FLT3 inhibition studies

Investigating 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Abstract FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and...

Author: BenchChem Technical Support Team. Date: January 2026

Investigating 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of patients and conferring a poor prognosis.[1][2] This makes FLT3 a highly validated therapeutic target. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers to investigate the potential of a specific derivative, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, as a novel FLT3 inhibitor. We present a structured workflow, from initial biochemical validation to detailed cellular characterization, designed to rigorously assess the compound's potency, selectivity, and mechanism of action.

Introduction: The Rationale for Targeting FLT3 in AML

FLT3 plays a pivotal role in the normal development of the hematopoietic system.[5] Upon binding its ligand (FL), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][7][8]

In AML, two primary types of activating mutations lead to ligand-independent, constitutive FLT3 signaling:

  • Internal Tandem Duplications (FLT3-ITD): In-frame duplications within the juxtamembrane domain, found in ~25% of AML patients, are associated with high relapse rates and reduced overall survival.[1][2]

  • Tyrosine Kinase Domain (FLT3-TKD) Mutations: Point mutations, most commonly at the D835 residue in the activation loop, are found in ~5-10% of patients and also result in constitutive kinase activity.[6][9]

This constitutive signaling drives leukemic cell proliferation and survival, making targeted FLT3 inhibition a cornerstone of modern AML therapy.[8] While several FLT3 inhibitors, such as midostaurin and gilteritinib, are now clinically approved, challenges with acquired resistance necessitate the discovery of new chemical entities with improved potency, selectivity, and activity against resistance-conferring secondary mutations.[1][9][10] The imidazo[1,2-a]pyridine core has been identified in several potent kinase inhibitors, suggesting that 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a rational candidate for investigation.[4][11]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Constitutively Active in FLT3-ITD/TKD) FLT3->FLT3_dimer Dimerization & Autophosphorylation PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS JAK JAK FLT3_dimer->JAK FL FLT3 Ligand FL->FLT3 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Block in Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathway. In AML, mutations lead to constitutive activation, driving downstream pathways that promote leukemogenesis.[6][7][8]

Proposed Investigational Workflow

A tiered approach is recommended to efficiently evaluate 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. The workflow progresses from direct, target-based biochemical assays to more complex cell-based models that assess the compound's physiological effects.

Experimental_Workflow A Step 1: Biochemical Assay In Vitro FLT3 Kinase Inhibition B Step 2: Cellular Assays FLT3-ITD+ AML Cell Lines A->B Potent IC50? C Step 3: Mechanism of Action Target Engagement & Pathway Analysis B->C Effective GI50? D Step 4: In Vivo Model Evaluation (Conceptual Framework) C->D On-target activity? E Data Analysis & Go/No-Go Decision D->E

Figure 2: Recommended experimental workflow for evaluating a novel FLT3 inhibitor.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine against recombinant FLT3 kinase (wild-type and mutant forms) and calculate its half-maximal inhibitory concentration (IC50).

Rationale: This is the foundational experiment to confirm direct target engagement. An ADP-Glo™ Kinase Assay is recommended as it provides a robust, luminescence-based readout that quantitatively measures ADP produced during the kinase reaction.[12][13] Testing against both wild-type (WT) and mutant (e.g., ITD, D835Y) FLT3 provides initial insights into the compound's selectivity profile.

Materials:

  • Recombinant human FLT3 (WT), FLT3-ITD, and FLT3-D835Y enzymes (e.g., Promega, SignalChem)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[14]

  • Poly-Glu-Tyr (4:1) or a validated peptide substrate[15][16]

  • ATP, DTT, MgCl2

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, dissolved in 100% DMSO

  • Positive Control Inhibitor: Gilteritinib or Quizartinib

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control.

  • Kinase Reaction Setup: In a 384-well plate, add reagents in the following order (example volumes for a 5 µL reaction):

    • 1 µL of test compound dilution or DMSO (vehicle control).

    • 2 µL of kinase/substrate mix (prepare in 1x kinase reaction buffer to achieve final concentrations of ~5-10 ng/µL enzyme and ~0.2 µg/µL substrate).

    • 2 µL of ATP solution (prepare in buffer to achieve a final concentration at the Km for ATP, typically 10-50 µM).[13]

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from vehicle (DMSO) wells as 100% activity and the signal from a high concentration of control inhibitor as 0% activity.

    • Plot the normalized % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineFLT3-WT50.5
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineFLT3-ITD8.2
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineFLT3-D835Y15.7
Gilteritinib (Control)FLT3-ITD0.7

Protocol 2: Cell-Based Proliferation and Viability Assay

Objective: To assess the cytostatic or cytotoxic effect of the compound on AML cells that are dependent on FLT3 signaling for survival.

Rationale: A potent biochemical inhibitor must be able to enter cells and inhibit its target in a complex biological environment. We use AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13), which are known to be highly sensitive to FLT3 inhibitors.[17][18] A decrease in cell viability upon treatment indicates successful target engagement and functional consequence.

Materials:

  • AML Cell Lines: MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD).

  • Control Cell Line: A FLT3-WT AML line (e.g., HL-60) to assess selectivity.

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Test compound and controls (as in Protocol 1).

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of media.

  • Compound Addition: Add 10 µL of 10x concentrated compound dilutions to the wells to achieve the desired final concentrations. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of FLT3 Signaling

Objective: To confirm that the compound inhibits FLT3 autophosphorylation and the phosphorylation of its key downstream effectors in a cellular context.

Rationale: This experiment provides direct evidence of the mechanism of action. A reduction in the phosphorylation of FLT3 (p-FLT3) and downstream proteins like STAT5, AKT, and ERK demonstrates that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway.[2][8]

Materials:

  • MV4-11 or MOLM-13 cells.

  • Test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-Actin or anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Once they reach a suitable density, treat with the test compound or DMSO for 2-4 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylated forms of FLT3, STAT5, AKT, and ERK should be observed, while total protein levels remain unchanged.

MOA_Diagram cluster_kinase FLT3 Kinase Domain ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate (Signal Propagation) ATP_Site->Phospho_Substrate P Blocked No Phosphorylation (Signal Blocked) ATP_Site->Blocked ATP ATP ATP->ATP_Site Substrate Substrate Protein Substrate->ATP_Site Inhibitor 1-(8-Methylimidazo [1,2-a]pyridin-3-yl)methanamine Inhibitor->ATP_Site Competitive Binding

Figure 3: Conceptual mechanism of an ATP-competitive FLT3 inhibitor. The compound occupies the ATP binding site, preventing phosphorylation and downstream signaling.

Guide to In Vivo Study Design

Objective: To evaluate the anti-leukemic efficacy and tolerability of the compound in a relevant animal model of FLT3-ITD AML.

Rationale: In vivo studies are essential to assess a compound's pharmacokinetic properties and its therapeutic efficacy in a whole-organism setting. A subcutaneous xenograft model using the MV4-11 cell line is a standard and well-characterized starting point.[19][20]

Model Selection:

  • Xenograft Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with MV4-11 cells. This model is useful for assessing efficacy against established tumors.[18]

  • Genetically Engineered Mouse Models (GEMMs): Mice with a knock-in of the FLT3-ITD mutation develop a myeloproliferative disease that can progress to AML, more closely mimicking the human disease.[20][21][22]

Key Study Endpoints:

  • Efficacy: Tumor growth inhibition (for subcutaneous models), reduction in leukemic burden in peripheral blood and bone marrow, and overall survival.

  • Pharmacodynamics (PD): Collection of tumor or bone marrow samples post-treatment to measure the inhibition of p-FLT3 by Western blot or ELISA, confirming target engagement in vivo.

  • Tolerability: Monitoring of animal body weight, clinical signs of toxicity, and basic hematology.

References

  • Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. [Link]

  • Larson, R. A., & Levis, M. J. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]

  • Daver, N., et al. (2019). Targeting Tyrosine Kinases in Acute Myeloid Leukemia: Why, Who and How?. ResearchGate. [Link]

  • Kfoury, J., et al. (2021). A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. International Journal of Molecular Sciences. [Link]

  • Haque, A., et al. (2023). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]

  • Nakahara, T., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]

  • Mims, A. S., & Blum, W. (2016). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Seminars in Oncology. [Link]

  • Mishra, A., et al. (2020). Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. Cancers. [Link]

  • Haque, A., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus. [Link]

  • SignalChem. FLT3, Active. [Link]

  • Boddu, P., et al. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Critical Reviews in Oncology/Hematology. [Link]

  • Yilmaz, M., et al. (2018). Clinical use of FLT3 inhibitors in acute myeloid leukemia. OncoTargets and Therapy. [Link]

  • Parker, L. L., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. [Link]

  • Lee, B. H., et al. (2007). Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model. Proceedings of the National Academy of Sciences. [Link]

  • Winters, A. C., et al. (2019). A genetically engineered mouse model of MLL-rearranged, FLT3-ITD AML reveals FLT3-ITD is essential for leukemia survival. ResearchGate. [Link]

  • Parker, L. L., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PubMed. [Link]

  • Liu, X., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & Medicinal Chemistry. [Link]

  • BPS Bioscience. FLT3 Kinase Assay Kit. [Link]

  • Wang, L., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Rej M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Developing Assays with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Introduction 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a member of the imidazo[1,2-a]pyridine class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a member of the imidazo[1,2-a]pyridine class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Notably, this structural class includes well-known drugs such as Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[4][5] 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine itself is recognized as "Zolpidem impurity A," a related substance that requires careful monitoring and characterization during the manufacturing and quality control of Zolpidem.[6][7][8][9][10]

The development of robust and reliable assays for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is therefore critical for pharmaceutical quality control and for exploring the broader biological activities of this class of compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of both analytical and biological assays for this compound.

Part 1: Analytical Assay Development for Quality Control

The primary context for assaying 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is in the quality control of Zolpidem drug products. The objective is to detect, quantify, and monitor this impurity to ensure the safety and efficacy of the final pharmaceutical formulation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical impurities. A well-developed HPLC method provides the necessary specificity, sensitivity, and accuracy for regulatory compliance.

Rationale for Method Development

The selection of chromatographic conditions is paramount for achieving adequate separation of the main active pharmaceutical ingredient (API), Zolpidem, from its impurities, including 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. A reverse-phase HPLC method is typically employed due to the polarity of the compounds.

Protocol: HPLC Method for the Determination of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in Zolpidem Tartrate Tablets

This protocol is adapted from established methods for Zolpidem and its related compounds.[11]

1. Materials and Reagents:

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine reference standard

  • Zolpidem Tartrate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Ammonium hydroxide

  • Water (HPLC grade)

  • Zolpidem Tartrate tablets

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile, methanol, and Buffer (3:2:5, v/v/v)
Buffer 3.4 g/L of monobasic potassium phosphate in water, adjusted to pH 5.5 with ammonium hydroxide.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 295 nm
Injection Volume 20 µL

4. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of the 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine reference standard in the mobile phase at a concentration relevant to the expected impurity levels.

  • Sample Solution: Accurately weigh and grind a number of Zolpidem Tartrate tablets. Dissolve a portion of the powdered tablets in the mobile phase to achieve a known concentration of Zolpidem Tartrate. Filter the solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of the impurity in the sample by comparing the peak area with the peak area of the standard.

6. System Suitability:

  • Perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Reference Standard Solution HPLC_System Inject into HPLC System Standard->HPLC_System Sample Prepare Tablet Sample Solution Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection (295 nm) Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Peak Area Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-based impurity profiling.

Part 2: Biological Assay Development

While primarily known as a pharmaceutical impurity, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1][2] Therefore, developing biological assays for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can provide valuable insights into its potential pharmacological or toxicological effects.

GABA-A Receptor Binding Assay

Zolpidem, the parent compound, exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[4][5][12] It is plausible that related impurities may also interact with this receptor. A radioligand binding assay can be used to determine the affinity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for the GABA-A receptor.

Rationale for Assay Design

This assay measures the ability of the test compound to displace a known radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor. A reduction in the binding of the radioligand in the presence of the test compound indicates an interaction.

Protocol: [³H]Flunitrazepam Binding Assay

1. Materials and Reagents:

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • [³H]Flunitrazepam (radioligand)

  • Diazepam (positive control)

  • Rat or mouse brain tissue (cortex or hippocampus)

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Scintillation cocktail

  • Glass fiber filters

2. Instrumentation:

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • Filter manifold

3. Preparation of Crude Synaptic Membranes:

  • Homogenize brain tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the supernatant at high speed to pellet the synaptic membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

4. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Tris-HCl buffer

    • Test compound (1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine) at various concentrations

    • [³H]Flunitrazepam (at a concentration near its Kd)

    • Synaptic membrane preparation

  • Incubate the plate at 4°C for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filter manifold.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand like diazepam) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

Cell-Based Assays for Neuroactivity and Cytotoxicity

Cell-based assays can provide information on the functional effects of the compound on neuronal cells and its potential for cytotoxicity.

Rationale for Assay Selection

Given the neuroactive nature of the parent compound, it is prudent to assess the effects of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine on neuronal cell viability and function. Studies have shown that Zolpidem and its intermediates can have neuroprotective and antioxidant effects.[13]

Protocol: MTT Assay for Cell Viability in a Neuronal Cell Line (e.g., SH-SY5Y)

1. Materials and Reagents:

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

2. Instrumentation:

  • Cell culture incubator

  • 96-well plate reader (absorbance)

  • Laminar flow hood

3. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO₂.

  • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

4. Compound Treatment:

  • Prepare serial dilutions of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Visualization of the Biological Assay Workflow

Biological_Assay_Workflow cluster_binding GABA-A Receptor Binding Assay cluster_cell_based Cell Viability Assay (MTT) Membrane_Prep Prepare Synaptic Membranes Binding_Reaction Incubate with [³H]Flunitrazepam & Test Compound Membrane_Prep->Binding_Reaction Filtration Filter and Wash Binding_Reaction->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Cell_Culture Culture and Seed Neuronal Cells Treatment Treat with Test Compound Cell_Culture->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Solubilize Formazan MTT_Incubation->Solubilization Absorbance Read Absorbance Solubilization->Absorbance CC50_Calc Calculate CC₅₀ Absorbance->CC50_Calc

Caption: Workflow for biological activity screening.

Conclusion

The development of assays for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a multi-faceted process that spans both analytical chemistry and biological screening. The HPLC method detailed herein provides a robust framework for the quality control of Zolpidem drug products, ensuring their safety and purity. Furthermore, the outlined biological assays offer a starting point for investigating the potential pharmacological and toxicological profile of this compound. By employing these methodologies, researchers and drug development professionals can gain a comprehensive understanding of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, contributing to the development of safer and more effective pharmaceuticals.

References

  • SynZeal. Zolpidem EP Impurity A | 1346600-85-8. [Link]

  • British Pharmacopoeia. zolpidem impurity A - Reference Standards catalogue. [Link]

  • García-Santos, G., et al. (2004). Antioxidant activity and neuroprotective effects of zolpidem and several synthesis intermediates. PubMed. [Link]

  • Popa, D. S., et al. (2012). Kinetics of Zolpidem and Its Metabolite after Single Dose Oral Administration. ResearchGate. [Link]

  • Veeprho. Zolpidem EP Impurity A | CAS 1346600-85-8. [Link]

  • USP-NF. Zolpidem Tartrate Tablets. [Link]

  • Jain, R., et al. (2011). Spectrophotometric methods for determination of zolpidem tartrate in tablet formulation. National Institutes of Health. [Link]

  • Reiter, R. J. (2009). Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. PubMed. [Link]

  • Prathikantam Pushpalatha, et al. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. ACG Publications. [Link]

  • Drozd, O., et al. (2021). The Pharmacology and Mechanism of Action of Zolpidem. ResearchGate. [Link]

  • SynZeal. Zolpidem Impurities. [Link]

  • Li, Z. (2022). Two important drugs to treat insomnia: Zolpidem & ramelteon. AIP Publishing. [Link]

  • de Oliveira, R. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. [Link]

  • De Rycker, M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Wang, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

Sources

Application

Unveiling the Potential of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Guide for the Research Scientist

Prepared by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a range of clinically significant molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a range of clinically significant molecules.[1][2] This document provides detailed application notes and protocols for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , a specific derivative of this versatile heterocyclic family. While comprehensive biological data for this exact molecule remains emerging, this guide leverages established principles and protocols for the broader imidazo[1,2-a]pyridine class to outline its potential applications as a chemical probe in contemporary drug discovery and chemical biology. The protocols herein are designed to be adaptable, providing a robust framework for researchers to investigate its biological targets and mechanisms of action.

Introduction to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a member of the imidazo[1,2-a]pyridine family, a class of nitrogen-fused bicyclic heterocycles.[3] This structural motif is of significant interest due to its diverse pharmacological activities, which include anti-cancer, anti-inflammatory, and antiviral properties.[2][4][5] The subject molecule is characterized by a methyl group at the 8-position and a methanamine substituent at the 3-position of the imidazo[1,2-a]pyridine core.

Chemical Properties:

PropertyValueSource
CAS Number 933707-48-3
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Appearance Solid

The strategic placement of the methanamine group at the 3-position provides a key site for potential interactions with biological targets and a versatile handle for further chemical modification, such as the attachment of fluorescent tags or biotin for pull-down assays. The 8-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its selectivity and metabolic stability.

Potential Biological Applications and Mechanism of Action

While the specific biological target of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is not yet fully elucidated in publicly available literature, the broader imidazo[1,2-a]pyridine class has been shown to interact with a range of biological targets, including:

  • Kinases: Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases, such as PI3K/mTOR and FLT3, which are crucial in cancer cell signaling pathways.[6][7][8]

  • Enzymes: This scaffold has been explored for the inhibition of enzymes like autotaxin, which is implicated in fibrosis.[9]

  • G-protein coupled receptors (GPCRs): The anxiolytic and hypnotic effects of some imidazo[1,2-a]pyridines, such as zolpidem, are mediated through their interaction with GABA-A receptors.[1]

Given the structural features of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, it is plausible that this compound could serve as a valuable probe for exploring one or more of these target classes. The primary amine offers a potential hydrogen bonding donor and a site for protonation under physiological conditions, which could be critical for binding to the active site of a target protein.

Experimental Protocols

The following protocols provide a general framework for characterizing the biological activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. Researchers should optimize these protocols based on their specific experimental setup and goals.

General Handling and Storage
  • Storage: Store the solid compound at 2-8°C in a dry, well-sealed container.[10]

  • Solubility: Due to the basic nature of the methanamine group, the compound is expected to have good solubility in acidic aqueous solutions and polar organic solvents such as DMSO and methanol. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) for use in biological assays.

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for inhibitory activity against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against selected kinases.

Materials:

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • Recombinant kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in DMSO. A typical starting concentration for the highest dose would be 100 µM.

  • Assay Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Serially diluted compound or DMSO (vehicle control)

    • Recombinant kinase

    • Peptide substrate and ATP mixture

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Plate_Setup Add reagents and compound to 384-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Plate_Setup Incubation Incubate at room temperature Plate_Setup->Incubation Detection Add detection reagent and measure luminescence Incubation->Detection Data_Plot Plot % inhibition vs. log[compound] Detection->Data_Plot IC50_Calc Calculate IC50 value Data_Plot->IC50_Calc

Caption: Workflow for determining the IC₅₀ of the chemical probe against a target kinase.

Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a compound to its target protein in a cellular context.

Objective: To assess the target engagement of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in intact cells.

Materials:

  • Cell line expressing the putative target protein

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. A compound that binds to the target protein will stabilize it, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA):

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_analysis Analysis & Interpretation Cell_Culture Culture cells expressing the target protein Compound_Treatment Treat cells with compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Harvest_Cells Harvest and resuspend cells Compound_Treatment->Harvest_Cells Heating Heat cells to a range of temperatures Harvest_Cells->Heating Lysis Lyse cells and centrifuge to pellet aggregates Heating->Lysis Supernatant_Analysis Analyze supernatant by SDS-PAGE & Western Blot Lysis->Supernatant_Analysis Data_Quantification Quantify band intensities and plot melting curves Supernatant_Analysis->Data_Quantification

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This structural moti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This structural motif is a key component in numerous approved drugs, showcasing its versatility and favorable pharmacological properties.[2] 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, a readily accessible derivative of this scaffold, presents a compelling starting point for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of critical biological targets. This guide provides in-depth, field-proven insights and detailed protocols for the application of this compound in HTS, with a focus on two prominent target classes where imidazo[1,2-a]pyridines have demonstrated significant activity: protein kinases and G-protein coupled receptors (GPCRs).

Introduction: The Scientific Rationale for Screening 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has been extensively explored in drug discovery. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects.[2] This wide range of activities stems from the scaffold's ability to interact with diverse biological targets, including but not limited to, protein kinases, GPCRs, and various enzymes.[3]

Why this specific molecule? 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (henceforth referred to as Compound X) possesses key structural features that make it an attractive candidate for HTS:

  • The Imidazo[1,2-a]pyridine Core: Provides a rigid, bicyclic framework that can be readily functionalized to explore structure-activity relationships (SAR).

  • The 3-methanamine Group: Introduces a basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with target proteins. This group also serves as a versatile handle for further chemical modification in hit-to-lead optimization.

  • The 8-Methyl Group: This substitution can influence the compound's metabolic stability, solubility, and potential for selective interactions within a binding pocket.

Given the established propensity of the imidazo[1,2-a]pyridine scaffold to yield potent kinase inhibitors and GPCR modulators, this guide will focus on HTS strategies for two specific, high-value targets: Aurora Kinase B , a key regulator of mitosis and a target in oncology, and the Dopamine D2 Receptor , a critical GPCR in neuroscience.

Physicochemical Properties of Compound X

A thorough understanding of the test compound's properties is fundamental to robust assay design and interpretation of screening data.

PropertyValueSource
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Form Solid
CAS Number 933707-48-3

Note on Solubility: Prior to initiating any screening campaign, it is imperative to determine the solubility of Compound X in the chosen assay buffer and in a stock solvent (typically DMSO). Poor solubility can be a significant source of false-positive and false-negative results in HTS.

HTS Application I: Screening for Aurora Kinase B Inhibitors

Scientific Justification: Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division.[4] Overexpression of Aurora Kinase B (AURKB) is frequently observed in various cancers, making it a compelling target for anticancer drug development.[5] Several imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent inhibitory activity against various kinases, including those involved in cell cycle regulation.[6][7] Therefore, screening Compound X against AURKB is a scientifically sound starting point for identifying novel anticancer agents.

High-Throughput Screening Workflow for AURKB

The following diagram illustrates a typical workflow for an HTS campaign targeting AURKB.

HTS_Workflow_AURKB cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays Primary_Screen Single-Concentration Screen (e.g., 10 µM Compound X) Hit_Identification Identify compounds with >50% AURKB inhibition Primary_Screen->Hit_Identification Data Analysis Dose_Response Generate 10-point IC50 curves for primary hits Hit_Identification->Dose_Response Hit Progression Hit_Confirmation Confirm activity with fresh solid sample Dose_Response->Hit_Confirmation Orthogonal_Assay Cell-based assay to measure inhibition of AURKB-mediated phosphorylation (e.g., H3S10) Hit_Confirmation->Orthogonal_Assay Validation Selectivity_Profiling Profile confirmed hits against a panel of related kinases Orthogonal_Assay->Selectivity_Profiling

Caption: HTS workflow for identifying AURKB inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for AURKB

This protocol describes a robust, non-radioactive HTS assay for measuring AURKB activity.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by AURKB. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through this interaction, a FRET signal is generated.

Materials:

  • Recombinant human Aurora Kinase B (active)

  • Biotinylated peptide substrate (e.g., Biotin-LRRWSLGL)

  • ATP

  • HTRF KinEASE-Eu-Ab (anti-phospho-serine/threonine antibody)

  • Streptavidin-XL665

  • Compound X (10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT

  • Stop/Detection Buffer: 100 mM HEPES (pH 7.5), 0.1 M KF, 0.1% BSA

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of Compound X in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known AURKB inhibitor (e.g., ZM447439) at a concentration that gives >90% inhibition (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing AURKB and the biotinylated peptide substrate. The final concentrations should be optimized for each batch of enzyme, but a starting point is 2 nM AURKB and 1 µM substrate.

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for AURKB (typically 10-50 µM).

    • Dispense 5 µL of the 2X ATP solution into each well to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Prepare the Stop/Detection solution containing HTRF KinEASE-Eu-Ab and Streptavidin-XL665 in Stop/Detection Buffer.

    • Dispense 10 µL of the Stop/Detection solution into each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate:

    • Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis and Hit Criteria:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls (or a fixed cutoff, e.g., >50% inhibition).

Self-Validation and Trustworthiness:

  • Z'-factor: For each screening plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • Signal-to-Background (S/B) Ratio: A high S/B ratio ensures a clear distinction between active and inactive compounds.

HTS Application II: Screening for Dopamine D2 Receptor Antagonists

Scientific Justification: The Dopamine D2 Receptor (D2R) is a key GPCR in the central nervous system and is the primary target for both typical and atypical antipsychotic drugs.[9] Imidazo[1,2-a]pyridine-based compounds, such as alpidem and zolpidem, are known to modulate GPCRs, particularly the GABA-A receptor.[3] Given the structural similarities and the privileged nature of the scaffold, it is plausible that novel imidazo[1,2-a]pyridine derivatives could interact with other CNS-related GPCRs like the D2R.

High-Throughput Screening Workflow for D2R Antagonists

This workflow outlines the process for identifying and validating D2R antagonists.

HTS_Workflow_D2R cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Selectivity Assays Primary_Screen Single-Concentration Antagonist Screen (e.g., 10 µM Compound X + EC80 Dopamine) Hit_Identification Identify compounds that inhibit D2R-mediated signaling Primary_Screen->Hit_Identification Data Analysis Dose_Response Generate 10-point IC50 curves for primary hits Hit_Identification->Dose_Response Hit Progression Hit_Confirmation Confirm activity with fresh solid sample Dose_Response->Hit_Confirmation Agonist_Mode_Assay Test confirmed hits in agonist mode to rule out false positives Hit_Confirmation->Agonist_Mode_Assay Validation Selectivity_Profiling Profile hits against other dopamine receptor subtypes (D1, D3, etc.) Agonist_Mode_Assay->Selectivity_Profiling

Caption: HTS workflow for identifying D2R antagonists.

Protocol: Calcium Flux Assay for D2R Antagonists

This protocol describes a cell-based HTS assay to identify antagonists of the D2 receptor.

Principle: This assay utilizes a cell line stably co-expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to the release of intracellular calcium.[10] Changes in intracellular calcium are detected using a calcium-sensitive fluorescent dye. Antagonists will block the calcium release induced by a D2R agonist (e.g., dopamine).

Materials:

  • HEK293 or CHO cells stably expressing the human D2 receptor and a suitable G-protein (e.g., from Millipore, Cat. No. HTS039RTA).[10]

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6)

  • Dopamine (agonist)

  • Compound X (10 mM stock in DMSO)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the D2R-expressing cells into 384-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • During the dye incubation, prepare a 3X compound plate by diluting Compound X and control compounds in Assay Buffer. A known D2R antagonist like haloperidol should be used as a positive control.

    • After dye loading, add 10 µL of the 3X compound solution to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a 4X solution of dopamine in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined in an agonist dose-response experiment.

    • Place the cell plate into the fluorescent plate reader.

    • Record a baseline fluorescence reading for 5-10 seconds.

    • The instrument's liquid handler should then add 10 µL of the 4X dopamine solution to each well.

    • Immediately begin recording the fluorescence signal for 60-120 seconds.

Data Analysis and Hit Criteria:

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Normalize the data to the response of the DMSO control (0% inhibition) and the positive control (100% inhibition).

  • Hits are identified as compounds that inhibit the dopamine-induced calcium signal by a statistically significant amount (e.g., >50% inhibition).

Self-Validation and Trustworthiness:

  • Agonist EC₅₀ Determination: A consistent EC₅₀ value for the agonist across multiple experiments is crucial for assay reproducibility.

  • Z'-factor: As with the kinase assay, the Z'-factor should be calculated for each plate to ensure data quality.

  • Counter-screening: Hits should be tested in the absence of the agonist to identify compounds that are inherently fluorescent or that quench the dye signal, which can be sources of false positives.

Hit Validation and Triage: A Critical Path to Success

Identifying a "hit" in a primary screen is only the beginning. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.

Key Steps in Hit Validation:

  • Re-testing: Confirm the activity of the primary hits using the same assay.

  • Dose-Response Analysis: Generate IC₅₀ or EC₅₀ curves to determine the potency of the confirmed hits.

  • Orthogonal Assays: Validate hits in a secondary assay that has a different technological principle. For example, a biochemical kinase inhibitor hit should be tested in a cell-based assay that measures the inhibition of a downstream signaling event.

  • Selectivity Profiling: Assess the specificity of the hits by testing them against related targets. A highly selective compound is often more desirable as a starting point for drug development.

  • Chemical Tractability and SAR: Evaluate the chemical structure of the hits for potential liabilities (e.g., reactive groups) and for opportunities for chemical modification to improve potency and other properties.

Conclusion

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine represents a valuable starting point for HTS campaigns targeting a range of biologically important molecules, particularly protein kinases and GPCRs. The protocols and workflows detailed in these application notes provide a robust framework for the successful identification and validation of novel bioactive compounds derived from this privileged scaffold. By adhering to principles of scientific integrity, including rigorous assay validation and a systematic hit triage process, researchers can leverage the potential of this compound to fuel the discovery of next-generation therapeutics.

References

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  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • High-throughput screening identifies Aurora kinase B as a critical therapeutic target for Merkel cell carcinoma. NIH. [Link]

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  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

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  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

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  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC. [Link]

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  • A simple statistical parameter for use in evaluation and validation of high throughput screening assays. J Biomol Screen. (This is a general reference for the Z'-factor concept and may not be in the provided search results.)
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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in Anti-Inflammatory Research

I. Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Inflammation The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Inflammation

The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This privileged structure is a cornerstone in several marketed drugs and is extensively explored for various therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is of particular interest, as chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5]

This document provides a detailed guide for researchers investigating the anti-inflammatory properties of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (referred to herein as "IMPA-3M"). While specific research on IMPA-3M is emerging, this guide is built upon the established anti-inflammatory mechanisms of closely related imidazo[1,2-a]pyridine analogs.[6][7][8] The protocols herein are designed to be robust, self-validating, and adaptable for the comprehensive evaluation of IMPA-3M's therapeutic potential.

Compound Details:

  • Name: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (IMPA-3M)

  • CAS Number: 933707-48-3[9]

  • Molecular Formula: C₉H₁₁N₃[9]

  • Molecular Weight: 161.20 g/mol [9]

II. Postulated Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on extensive research into the imidazo[1,2-a]pyridine class, a plausible anti-inflammatory mechanism for IMPA-3M involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

It is hypothesized that IMPA-3M may inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes. A novel imidazo[1,2-a]pyridine derivative has demonstrated the ability to suppress the STAT3/NF-κB/iNOS/COX-2 pathway.[6]

Postulated_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IMPA3M IMPA-3M (Hypothesized Target) IMPA3M->IKK Inhibits (Postulated) DNA DNA NFkB_nuc->DNA Binds to Promoter Regions mRNA Pro-inflammatory mRNA DNA->mRNA TNFa TNF-α mRNA->TNFa IL6 IL-6 mRNA->IL6 iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2

Caption: Postulated mechanism of IMPA-3M on the NF-κB signaling pathway.

III. In Vitro Evaluation of Anti-inflammatory Activity

The following protocol outlines a standard, robust method for assessing the anti-inflammatory efficacy of IMPA-3M in a murine macrophage cell line (RAW 264.7). This model is widely used due to its reliable and pronounced inflammatory response to lipopolysaccharide (LPS).[10][11]

Protocol 1: LPS-Stimulated RAW 264.7 Macrophage Assay

Objective: To determine the dose-dependent effect of IMPA-3M on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

A. Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • IMPA-3M (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent Kit for NO measurement

  • ELISA kits for mouse TNF-α and IL-6

  • MTT or similar viability assay kit

  • 96-well and 24-well cell culture plates

B. Experimental Workflow:

In_Vitro_Workflow cluster_analysis Endpoint Analysis start Start cell_culture 1. Seed RAW 264.7 Cells (1x10^5 cells/well in 24-well plate) start->cell_culture incubation1 2. Incubate 24h (37°C, 5% CO2) cell_culture->incubation1 pretreatment 3. Pre-treat with IMPA-3M (Various concentrations for 1h) incubation1->pretreatment stimulation 4. Stimulate with LPS (1 µg/mL for 24h) pretreatment->stimulation harvest 5. Harvest Supernatant & Lyse Cells stimulation->harvest griess Griess Assay (Nitric Oxide) harvest->griess elisa ELISA (TNF-α, IL-6) harvest->elisa viability MTT Assay (Cell Viability) harvest->viability end End griess->end elisa->end viability->end In_Vivo_Workflow start Start acclimatize 1. Acclimatize Animals (1 week) start->acclimatize fasting 2. Fast Animals Overnight acclimatize->fasting grouping 3. Group & Weigh Animals (n=6 per group) fasting->grouping dosing 4. Administer Compound (p.o.) (Vehicle, IMPA-3M, Positive Control) grouping->dosing induction 5. Induce Edema (1h post-dose) (Inject 0.1 mL 1% Carrageenan into paw) dosing->induction measurement 6. Measure Paw Volume (Hourly for 6 hours) induction->measurement calculation 7. Calculate % Inhibition measurement->calculation end End calculation->end

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

C. Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: IMPA-3M (e.g., 10, 25, 50 mg/kg)

  • Dosing: Administer the respective treatments orally (p.o.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

V. Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity and ease of comparison. Below are example tables illustrating expected results for a compound with positive anti-inflammatory activity.

Table 1: In Vitro Anti-inflammatory Effects of IMPA-3M on LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Control (No LPS)-5.2 ± 1.115.8 ± 3.48.9 ± 2.1100 ± 4.5
LPS Control-100 ± 8.72450 ± 1501890 ± 12098 ± 5.1
IMPA-3M + LPS185.3 ± 7.5*2100 ± 1301650 ± 11099 ± 4.8
IMPA-3M + LPS1052.1 ± 6.2 1340 ± 95980 ± 75**97 ± 5.3
IMPA-3M + LPS5025.8 ± 4.1 650 ± 50420 ± 35***96 ± 4.9

*Data are presented as mean ± SD. Statistical significance vs. LPS Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: In Vivo Anti-inflammatory Effect of IMPA-3M in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.04 55.3
IMPA-3M100.69 ± 0.06*18.8
IMPA-3M250.51 ± 0.05**40.0
IMPA-3M500.42 ± 0.0450.6

*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

VI. References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Int. J. Mol. Sci., 20(18), 4367. Available at: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Anonymous. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Amini, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Anonymous. (2024). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Anonymous. (2015). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Anonymous. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • de Paiva, I.A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Anonymous. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Gulati, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]

  • Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Center for Biotechnology Information. Available at: [Link]

  • Pimple, B.P. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]

  • de Paiva, I.A., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Ohshima, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Anonymous. (2023). Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Ives, J.L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Methenamine. Available at: [Link]

  • ClinicalTrials.gov. Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Welcome to the technical support guide for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel chemical entities is a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel chemical entities is a critical step in research and development. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered with this compound, empowering you to achieve consistent and reliable experimental results.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] However, like many heterocyclic compounds, derivatives such as 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can present significant solubility hurdles. This document offers a structured approach to understanding and overcoming these issues.

Compound Profile

Before troubleshooting, it's essential to understand the basic physicochemical properties of the molecule.

PropertyValueSource
CAS Number 933707-48-3[3]
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.20 g/mol [3]
Physical Form Solid[3]
Structure Imidazo[1,2-a]pyridine core with a methyl group at position 8 and a methanamine group at position 3.[3][4]

Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common initial queries regarding the handling and dissolution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Q1: Why is my compound, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, poorly soluble in standard aqueous buffers like PBS (pH 7.4)?

A: The limited aqueous solubility of this compound at neutral pH is primarily due to its molecular structure. It possesses a relatively rigid, fused aromatic ring system (the imidazo[1,2-a]pyridine core), which can lead to strong crystal lattice energy.[5] This is a common characteristic of what are sometimes termed 'brick-dust' molecules, where significant energy is required to break apart the crystal structure and solvate the individual molecules.[6]

While the methanamine group (-CH₂NH₂) adds a polar, ionizable center, at neutral pH (7.4), this basic group is only partially protonated. The uncharged, free-base form predominates, which is less water-soluble.

Q2: What is the simplest and most effective first step to try and solubilize this compound?

A: The most direct approach is pH modification .[7][8] The compound has a primary amine, which is a basic functional group. By lowering the pH of the solvent, you can protonate this amine to form a cationic salt (-CH₂NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media.

  • Expert Insight: The pKa of the primary amine is crucial here. While not explicitly published for this exact molecule, similar structures suggest a pKa in the range of 8.0-9.5.[9] To ensure complete protonation and solubilization, you should aim for a pH at least 1.5 to 2 units below the pKa. Starting with a buffer at pH 4-5 is a highly effective strategy.

Q3: My experimental system is sensitive to pH and must be kept near neutral. What are my options?

A: When pH modification is not feasible, the use of co-solvents is the next logical step.[7][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic or poorly soluble compounds.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMA): Strong alternatives to DMSO.

    • Ethanol (EtOH): A less toxic option suitable for many cell-based assays, though it may be a less powerful solvent for this compound than DMSO.

  • Causality: These solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that can more easily accommodate the non-polar, aromatic portions of the compound, thereby increasing its solubility.[11]

Q4: My compound dissolves in 100% DMSO, but it crashes out (precipitates) when I dilute the stock into my aqueous assay buffer. How can I fix this?

A: This is a common and critical challenge known as "fall-out" from supersaturation. Your DMSO stock is stable, but upon dilution, the compound is suddenly in a predominantly aqueous environment where its solubility is low, causing it to precipitate. Here are several field-proven strategies to mitigate this:

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant like Tween® 20, Tween® 80, or Pluronic® F-68 into your final assay buffer can stabilize the compound by forming micelles that encapsulate it.[12][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the non-polar parts of your compound and increasing its apparent water solubility.[5][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Amorphous Solid Dispersions: For more advanced applications, creating a solid dispersion can dramatically improve solubility and dissolution rates.[6][13] In this technique, the compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). When this solid is added to water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and more soluble state.

Q5: For long-term storage and repeated use, would creating a salt form of the compound be beneficial?

A: Absolutely. Preparing a stable salt is an excellent strategy for improving both solubility and handling of amine-containing compounds.[5][8] By reacting 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (a free base) with a pharmaceutically acceptable acid (like HCl, HBr, tartaric acid, or methanesulfonic acid), you can form a stable, crystalline salt. This salt form will typically have a higher aqueous solubility and a faster dissolution rate than the free base, making it much easier to work with for preparing aqueous stock solutions.

Troubleshooting Guides & Protocols

This section provides a logical workflow and step-by-step protocols for systematically addressing solubility issues.

Solubility Troubleshooting Workflow

Use this decision tree to guide your experimental approach, starting with the simplest methods first.

G start Solubility Issue Identified (Compound precipitates in aqueous buffer) check_ph Is pH modification acceptable for the experiment? start->check_ph adjust_ph Protocol 1: Adjust pH to < 6.0 check_ph->adjust_ph  Yes use_cosolvent Protocol 2: Use a Co-solvent (e.g., DMSO) check_ph->use_cosolvent No   success1 SUCCESS: Compound Solubilized adjust_ph->success1 check_precip Does compound precipitate upon dilution? use_cosolvent->check_precip success2 SUCCESS: Compound remains in solution check_precip->success2 No advanced Consider Advanced Formulations check_precip->advanced Yes adv_options • Surfactants (Tween® 80) • Cyclodextrins (HP-β-CD) • Solid Dispersions advanced->adv_options

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Step-by-Step pH Adjustment for Solubilization

This protocol details how to use acidification to dissolve the compound.

  • Prepare Acidic Buffers: Prepare a set of biologically compatible buffers, such as citrate or acetate, at various pH points (e.g., pH 3.0, 4.0, 5.0, 6.0).

  • Weigh Compound: Accurately weigh a small amount of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (e.g., 1 mg) into a clear glass vial.

  • Titrate with Buffer: Add a small, precise volume of the lowest pH buffer (e.g., 100 µL of pH 3.0 buffer) to the vial.

  • Agitate and Observe: Vortex the vial for 30-60 seconds. Use sonication if necessary to break up clumps. Visually inspect for complete dissolution against a dark background.

  • Incremental Addition: If the compound has not fully dissolved, continue adding the buffer in small, known increments, agitating after each addition, until the compound is fully dissolved. Record the final volume.

  • Determine Solubility: Calculate the approximate solubility (e.g., in mg/mL) at that pH.

  • Test Higher pH: Repeat steps 2-6 with the buffers at higher pH values to determine the pH at which solubility begins to decrease. This helps identify the operational pH window for your experiments.

  • Self-Validation Check: A successfully dissolved solution should be completely clear with no visible particulates. To confirm stability, let the solution stand for 1-2 hours and re-inspect for any signs of precipitation.

Protocol 2: Systematic Co-Solvent Screening

This protocol is for preparing a concentrated stock solution when neutral pH is required.

  • Solvent Selection: Choose a primary co-solvent to test, with DMSO being the recommended starting point.

  • Prepare Concentrated Stock: Weigh 1.61 mg of the compound into a vial. Add 100 µL of 100% DMSO. This will create a 100 mM stock solution (assuming MW of 161.20). Vortex and sonicate until fully dissolved.

  • Perform Dilution Test: Prepare your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Spike and Observe: Vigorously vortex the aqueous buffer while adding a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., add 1 µL of 100 mM stock to 999 µL of buffer for a final concentration of 100 µM).

  • Assess Stability: Immediately check for precipitation (a cloudy or hazy appearance). Let the solution sit at the experimental temperature (e.g., 37°C) for the duration of your assay and check again.

  • Troubleshoot Precipitation: If precipitation occurs, try one of the following:

    • Lower the final concentration.

    • Increase the percentage of co-solvent in the final solution (note: most cell-based assays can tolerate 0.1-0.5% DMSO, but higher levels can be toxic).

    • Add a stabilizing excipient like HP-β-CD or Tween® 80 to the aqueous buffer before adding the compound stock solution.

References

  • Thakuria, R., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. [Link]

  • Scott, J.D., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. [Link]

  • Hart, M.L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]

  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. [Link]

  • Rangel, D.C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Chen, et al. (n.d.). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

Optimization

Technical Support Center: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

A Guide to Ensuring Stability and Integrity in DMSO Solutions Welcome to the Technical Support Center. This guide has been developed by our Senior Application Scientists to provide researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Integrity in DMSO Solutions

Welcome to the Technical Support Center. This guide has been developed by our Senior Application Scientists to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the handling and storage of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (Compound ID: 933707-48-3) in Dimethyl Sulfoxide (DMSO). Our goal is to help you mitigate stability issues, troubleshoot common experimental problems, and ensure the integrity of your results.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2][3] Its unique chemical properties, combined with the reactive primary amine of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, necessitate careful handling to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the standard solvent for storing compound libraries, and what are its main drawbacks?

A1: DMSO is considered a "universal solvent" in drug discovery for several key reasons.[4] It can dissolve a vast range of both polar and nonpolar compounds, is miscible with aqueous media used in biological assays, and has a high boiling point (189 °C), which minimizes evaporation at room temperature.[5] However, its utility comes with significant caveats. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can hydrolyze susceptible compounds or catalyze other degradation reactions.[6][7] Furthermore, despite being relatively inert, DMSO can participate in specific reactions, particularly under non-ideal conditions.[8][9]

Q2: What are the primary stability concerns for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in a DMSO stock solution?

A2: The primary concerns stem from the molecule's two key features: the primary amine and the electron-rich imidazo[1,2-a]pyridine ring system.

  • Oxidation: Primary amines can be susceptible to oxidation, especially in the presence of air (oxygen), trace metal contaminants, or light. This can lead to the formation of imines or other degradation products. Some studies have shown that amines can undergo oxidative coupling in DMSO under aerobic conditions, potentially via a radical pathway.[10]

  • Reaction with DMSO or Contaminants: While less common at ambient temperatures, DMSO can act as a methylating agent for amines under certain conditions (e.g., with activating agents or heat), which could modify the primary amine.[11][12] More commonly, impurities within the DMSO (such as peroxides or absorbed water) can be the primary culprits in degradation.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can introduce atmospheric moisture and oxygen into the solution each time it is thawed.[13] This can accelerate degradation. Furthermore, temperature fluctuations can cause compounds with marginal solubility to precipitate out of solution, leading to inaccurate concentrations.[14]

Q3: What is the expected shelf-life of a compound stored in DMSO at room temperature vs. frozen?

A3: Room temperature storage is strongly discouraged for long-term stability. A large-scale study on ~7,200 compounds in DMSO found that the probability of observing the intact compound dropped to 92% after 3 months, 83% after 6 months, and only 52% after one year of storage under ambient conditions.[15][16][17] For optimal long-term storage (months to years), aliquoted solutions should be stored at -20°C or, preferably, -80°C.[18]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.
  • Causality (The "Why"): This is a very common issue known as "crashing out" and is typically a problem of solubility, not chemical instability.[6] Your compound is soluble in 100% DMSO but becomes insoluble as the percentage of the organic solvent drastically decreases upon dilution into an aqueous solution. High concentrations (e.g., 10 mM) in the initial DMSO stock are more prone to this issue.[19]

  • Troubleshooting Steps:

    • Decrease Stock Concentration: Prepare a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM).

    • Use a Stepwise Dilution: Instead of diluting directly into the final volume, perform one or more intermediate dilutions in a mixed solvent system (e.g., 50:50 DMSO:aqueous buffer) before the final dilution.

    • Increase Final DMSO Concentration: Check if your assay can tolerate a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%) to aid solubility. Always run a vehicle control with the same final DMSO concentration.[18]

    • Consider Co-solvents: For in vivo studies, co-solvents like PEG400 or cyclodextrins can be used to improve aqueous solubility.[18]

Issue 2: I'm observing inconsistent results or a loss of activity from the same stock solution over time.
  • Causality (The "Why"): This strongly suggests compound degradation. The likely culprits are improper storage, repeated freeze-thaw cycles, or contamination of the stock solution.

  • Troubleshooting Workflow: The first step is to confirm the identity and purity of your compound.

Caption: Troubleshooting workflow for suspected compound degradation.

Protocols for Ensuring Compound Integrity

To ensure the stability of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, follow these validated protocols for storage and stability assessment.

Protocol 1: Recommended Stock Solution Preparation and Storage
  • Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%) from a recently opened bottle. DMSO is hygroscopic; avoid using old bottles that may have absorbed significant atmospheric water.[7][20]

  • Container: Store solutions in clean, amber glass vials with tightly sealed caps to prevent light exposure and moisture ingress.[20][21]

  • Preparation: Prepare the stock solution (e.g., 10 mM) by dissolving the solid compound in anhydrous DMSO. Gentle vortexing or sonication can aid dissolution.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in separate vials. This is the most critical step to avoid repeated freeze-thaw cycles.[18]

  • Inert Atmosphere (Optional but Recommended): For maximum long-term stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.

  • Storage: Store the aliquoted vials at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to a few months).[18]

Storage ConditionRecommended DurationKey Consideration
Room Temperature< 24 hoursNot recommended for storage; for immediate use only.[16]
4°C1-2 weeksRisk of water absorption and precipitation.[22]
-20°C1-6 monthsGood for routine use; protect from moisture.[18]
-80°C> 6 monthsOptimal for long-term archival storage.[18]
Table 1: Recommended storage conditions for DMSO stock solutions.
Protocol 2: Experimental Workflow for Stability Assessment

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify compound integrity over time.

  • Time Point Zero (T0):

    • Prepare a fresh stock solution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in anhydrous DMSO (e.g., 1 mM).

    • Immediately dilute a sample for LC-MS analysis to establish the initial purity (should be >95%) and record the parent mass peak area.

  • Sample Preparation for Study:

    • Aliquot the remaining 1 mM stock into multiple vials corresponding to each time point and storage condition to be tested (e.g., Room Temp, 4°C, -20°C, -80°C).

  • Time Point Analysis (e.g., T=1, 2, 4, 8 weeks):

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Allow frozen samples to thaw completely and vortex gently before analysis.

    • Dilute and analyze by LC-MS using the exact same method as T0.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point relative to the T0 sample.

    • Calculate the percentage of compound remaining: (Peak Area at Tx / Peak Area at T0) * 100.

    • Look for the appearance of new peaks, which would indicate degradation products.

Caption: Experimental workflow for a time-course stability study using LC-MS.

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to preventing them. For a primary amine like that in 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, oxidative pathways are a primary concern.

G Parent Primary Amine (R-CH2-NH2) Radical_Initiation Radical Initiation Parent->Radical_Initiation Contaminants O2 (Air) Trace Metals H2O (Moisture) Contaminants->Radical_Initiation Imine Imine Intermediate (R-CH=NH) Radical_Initiation->Imine Oxidation Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Hydrolysis Further_Products Further Oxidation/ Polymerization Products Aldehyde->Further_Products

Caption: A potential oxidative degradation pathway for a primary amine.

This simplified diagram illustrates how oxygen, catalyzed by trace metals or other factors, can lead to the oxidation of the primary amine to an imine, which can then be hydrolyzed by trace water to an aldehyde and subsequently to other products. This highlights the critical need to use high-purity, anhydrous DMSO and to minimize air exposure.[10]

By adhering to these guidelines and protocols, you can significantly enhance the stability and reliability of your 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine solutions, leading to more accurate and reproducible experimental outcomes.

References
  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Kozik, V. et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Li, Z. et al. (2015). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances. [Link]

  • Yufeng, C. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng Chemical. [Link]

  • Kozik, V. et al. (2008). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. MDPI. [Link]

  • Grishina, M. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Balakin, K. V. et al. (2006). DMSO solubility and bioscreening. ResearchGate. [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • Waybright, T. J. et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

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  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

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  • ChemInform Abstract: Dimethylsulfoxide as an N-Methylation Reagent for Amines and Aromatic Nitro Compounds. ResearchGate. [Link]

  • DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination... RSC Advances. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines... National Institutes of Health. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health. [Link]

  • Safety data sheet - m-Xylylenediamine. CPAchem. [Link]

  • Issues in Compound Storage in DMSO. Ziath. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]

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  • Imidazopyridine derivatives as ligands for different biological targets. Theses.cz. [Link]

  • Cheng, X. et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Welcome to the technical support guide for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. As Senior Application Scientists, we understand that navigating the experimental complexities of novel small molecules is a si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. As Senior Application Scientists, we understand that navigating the experimental complexities of novel small molecules is a significant challenge. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues related to the cell permeability of this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, from anticancer to anxiolytic agents.[1][2][3] The efficacy of such compounds, particularly those with intracellular targets, is critically dependent on their ability to cross the cell membrane.

This document is structured to move from foundational knowledge to specific, actionable troubleshooting steps, providing the causal logic behind our recommendations and protocols.

Section 1: Understanding the Permeability Profile of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Before troubleshooting, it is essential to understand the intrinsic physicochemical properties of the molecule, as these are the primary determinants of its ability to permeate biological membranes.[4][5]

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can infer its likely characteristics based on its structure and data from close analogs.

PropertyValue / PredictionImplication for PermeabilitySource
Molecular Formula C₉H₁₁N₃-[6]
Molecular Weight 161.20 g/mol Favorable. Well below the 500 Da threshold suggested by Lipinski's Rule of 5, which favors passive diffusion.[5][7][6]
Structure Imidazo[1,2-a]pyridine core with a methyl and a primary aminomethyl substituent.The rigid fused ring system is generally favorable. The primary amine is a key feature.[6]
Predicted pKa ~8.0 - 9.0 (for the primary amine)Unfavorable. The primary amine is expected to be predominantly protonated and positively charged at physiological pH (~7.4). Charged species have extremely low passive membrane permeability.[7]Chemical structure analysis
Predicted TPSA ~40-50 Ų (based on analogs[8])Moderately Favorable. A Topological Polar Surface Area (TPSA) in this range is generally acceptable, but the localized charge from the amine is the more dominant factor.[8]
Predicted LogP ~0.5 - 1.5Borderline. The addition of the methyl group increases lipophilicity compared to the unsubstituted analog, but the molecule remains quite polar. Optimal LogP for passive diffusion is often cited as being between 1 and 3.[9]Chemical structure analysis

Core Insight: The primary challenge for this molecule's permeability is the high likelihood of it being positively charged at physiological pH . This single factor can dominate all other properties and severely limit passive transcellular diffusion.

Factors Governing Small Molecule Permeability

The diagram below illustrates the interplay of factors that determine how a compound like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine interacts with the cell membrane.

G MW Molecular Weight (< 500 Da is good) Passive Passive Diffusion (Transcellular/Paracellular) MW->Passive Influences LogP Lipophilicity (LogP) (Balance needed) LogP->Passive Influences Charge Ionization (pKa) (Neutral form permeates) Charge->Passive Strongly Inhibits TPSA Polar Surface Area (< 140 Ų is good) TPSA->Passive Influences Permeability Observed Cell Permeability Passive->Permeability Contributes to ActiveIn Active Influx (SLC Transporters) ActiveIn->Permeability Increases ActiveOut Active Efflux (ABC Transporters, e.g., P-gp) ActiveOut->Permeability Decreases

Caption: Key physicochemical and biological factors influencing cell permeability.

Section 2: Frequently Asked Questions (FAQs)

Q1: My initial screens show very low permeability for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. Why is this expected?

A1: This is the most common observation for this class of molecule. The primary reason is the basic aminomethyl group, which has a pKa that ensures it is almost fully protonated (positively charged) at a physiological pH of 7.4. The lipid bilayer of the cell membrane is highly effective at repelling charged molecules, thus severely restricting passive diffusion, which is the main route of entry for many small molecules.[7][10] Even with a favorable low molecular weight, the charge is the dominant inhibitory factor.

Q2: What are the possible ways this compound could be getting into cells, even at a low level?

A2: There are three potential mechanisms:

  • Passive diffusion of the neutral form: A very small fraction of the compound will exist in its neutral, uncharged state at pH 7.4. This tiny fraction can passively diffuse across the membrane. The rate is low because the concentration of the permeable species is low.

  • Paracellular transport: The compound might move through the tight junctions between cells. This route is generally inefficient for molecules of this size and is highly dependent on the cell type and monolayer integrity.[11]

  • Active influx: The compound could be a substrate for an uptake transporter, such as a Solute Carrier (SLC) transporter, that recognizes and internalizes it. Cationic molecules are sometimes substrates for organic cation transporters (OCTs).

Q3: Could my compound be a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: It's possible. The imidazo[1,2-a]pyridine scaffold is found in various drugs, and many heterocyclic structures can be recognized by efflux transporters.[4] If the compound has some ability to enter the cell, an active efflux pump could be removing it, leading to a low net intracellular concentration. This can only be determined experimentally using a bidirectional Caco-2 assay.[12]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental outcomes. For each problem, we outline the most plausible causes, provide diagnostic steps, and propose solutions.

Problem 1: My compound shows very low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Parallel Artificial Membrane Permeability Assay (PAMPA).
  • What this means: The PAMPA model measures only passive diffusion across an artificial lipid layer.[11][13] A low Papp value here confirms that the compound has poor intrinsic ability to passively cross a lipid membrane.

  • Plausible Causes:

    • High Ionization (Most Likely): The assay buffer pH (typically 7.4) is causing the compound to be charged, preventing it from partitioning into the artificial membrane.

    • Low Lipophilicity: The compound may be too polar to favorably enter the lipid environment.

    • Poor Solubility: The compound may have precipitated out of the donor well solution, reducing the effective concentration available for permeation.

  • Diagnostic Steps & Solutions:

    • Conduct a pH-Permeability Profile: Run the PAMPA assay using a range of donor well buffer pH values (e.g., pH 6.0, 7.4, 8.5, 9.5).

      • Expected Outcome: You should observe a significant increase in permeability as the buffer pH approaches and surpasses the compound's pKa, because a higher fraction of the compound will be in its neutral, more lipophilic form.

      • Action: This experiment confirms that charge is the primary barrier.

    • Verify Solubility: Before the assay, prepare the compound in the final assay buffer at the highest concentration used. Check for precipitation visually and, if possible, by measuring the concentration of the supernatant after centrifugation.

      • Action: If solubility is an issue, reduce the starting concentration or add a small, permissible amount of a co-solvent like DMSO (typically ≤1%). Be aware that high concentrations of co-solvents can disrupt the artificial membrane.[14]

Problem 2: My compound shows low permeability in the Caco-2 assay (Papp(A-B) < 1.0 x 10⁻⁶ cm/s) with a low efflux ratio (ER < 2).
  • What this means: The Caco-2 assay uses a monolayer of human intestinal cells, accounting for passive, paracellular, and active transport.[15][16] A low apparent permeability from the apical (A) to basolateral (B) side, combined with a low efflux ratio (Papp(B-A)/Papp(A-B)), strongly suggests that poor passive diffusion is the main problem and the compound is not a significant substrate for active efflux.[12]

  • Plausible Causes:

    • High Ionization: As with PAMPA, the charge on the molecule is preventing it from crossing the cell membrane.

    • Poor Intrinsic Permeability: The combination of polarity and other factors is hindering membrane transit.

  • Diagnostic Steps & Solutions:

    • Confirm Monolayer Integrity: Always verify the integrity of your Caco-2 monolayers before and after the experiment.

      • Method 1: TEER: Measure the Transepithelial Electrical Resistance. Values should be stable and within the expected range for your lab's specific cell passage and conditions (e.g., >200 Ω·cm²).[17][18]

      • Method 2: Lucifer Yellow Co-dosing: Include Lucifer Yellow, a fluorescent molecule with very low paracellular permeability, in the donor well. The amount of Lucifer Yellow leakage to the receiver well should be minimal (<1-2%).[11][19]

    • Focus on Structural Modification: Since the issue is intrinsic to the molecule, the most effective solution is often chemical modification.

      • Prodrug Approach: Mask the primary amine with a labile group (e.g., an amide or carbamate) that can be cleaved by intracellular enzymes to release the active compound inside the cell. This neutralizes the charge, dramatically improving permeability.[20]

      • Bioisosteric Replacement: If the amine is essential for activity but not as a primary amine, consider replacing it with a functional group that has a lower pKa or is permanently neutral, if pharmacologically tolerated.

Problem 3: My compound shows low permeability in the Caco-2 assay (Papp(A-B) < 1.0 x 10⁻⁶ cm/s) but a HIGH efflux ratio (ER > 2).
  • What this means: This is a critical result. A high efflux ratio indicates that the compound is actively transported out of the cell, likely by an ABC transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[18] Even if some compound gets in via passive diffusion, it is being efficiently pumped back out, resulting in low net permeability in the absorptive (A-to-B) direction.

  • Plausible Causes:

    • Active Efflux: The compound is a substrate for one or more efflux pumps expressed on the apical surface of the Caco-2 cells.

  • Diagnostic Steps & Solutions:

    • Run the Assay with a Known Inhibitor: Repeat the bidirectional Caco-2 assay in the presence of a known inhibitor of the suspected efflux pump.

      • For P-gp: Use an inhibitor like Verapamil.[18]

      • For BCRP: Use an inhibitor like Ko143.

    • Interpret the Results:

      • If the Papp(A-B) increases significantly and the efflux ratio drops to ~1 in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific efflux pump.

      • Action: This knowledge is vital for drug development. Strategies may include co-dosing with an inhibitor (less common clinically) or, more effectively, designing analogs that are not recognized by the efflux pump.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing permeability issues with your compound.

G start Start: Low Permeability Observed pampa Run PAMPA Assay start->pampa caco2 Run Bidirectional Caco-2 Assay start->caco2 pampa_low Result: Low Papp pampa->pampa_low caco2_low_er Result: Low Papp(A-B) AND Low Efflux Ratio (<2) caco2->caco2_low_er caco2_high_er Result: Low Papp(A-B) BUT High Efflux Ratio (>2) caco2->caco2_high_er pampa_diag Diagnosis: Poor Passive Diffusion (Likely due to charge) pampa_low->pampa_diag pampa_sol Solution: 1. Confirm with pH-dependent PAMPA 2. Prodrug/Structural Modification pampa_diag->pampa_sol caco2_low_er_diag Diagnosis: Poor Passive Diffusion is the primary barrier. Not an efflux substrate. caco2_low_er->caco2_low_er_diag caco2_low_er_sol Solution: Focus on Prodrug/Structural Modification to improve passive entry. caco2_low_er_diag->caco2_low_er_sol caco2_high_er_diag Diagnosis: Compound is a substrate for active efflux (e.g., P-gp). caco2_high_er->caco2_high_er_diag caco2_high_er_sol Solution: 1. Confirm with specific inhibitors (e.g., Verapamil). 2. Redesign molecule to avoid efflux. caco2_high_er_diag->caco2_high_er_sol

Caption: A logical workflow for troubleshooting low cell permeability.

Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive, transcellular permeability.[13][19]

  • Prepare Lipid Solution: Create a solution of phospholipids (e.g., 2% L-α-phosphatidylcholine in dodecane) in a suitable organic solvent.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate completely (~20 min), leaving a lipid layer.[19]

  • Prepare Solutions:

    • Acceptor Solution: Fill a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) for each well.[21]

    • Donor Solution: Prepare the test compound in the donor buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). Include positive (high permeability) and negative (low permeability) controls.

  • Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the acceptor solution.

  • Incubation: Incubate the sandwich assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[19][21]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol assesses net permeability, including active transport.[12][16]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[12][18]

  • Monolayer Integrity Check:

    • Visually inspect the monolayer for confluency.

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers that meet your pre-defined integrity criteria (e.g., TEER > 200 Ω·cm²).[17]

  • Prepare Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (typically 7.4, sometimes pH 6.5 for the apical side to mimic the gut).

  • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and let them equilibrate for 15-30 minutes in the incubator.[17]

  • Dosing:

    • A-to-B Transport: Add the dosing solution containing your test compound and a low-permeability marker (e.g., Lucifer Yellow) to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

    • B-to-A Transport: Add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the test compound and Lucifer Yellow in all samples via LC-MS/MS and fluorescence, respectively.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both the A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

References
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Caco2 assay protocol.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • JoVE. Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]

  • ResearchGate. Key factors influencing small-molecule drug bioavailability. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • ACS Publications. Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • NIH. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • PubChem. imidazo[1,2-a]pyridin-2-ylmethanamine. [Link]

  • NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • NIH. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

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  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Pharmaffiliates. N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium Iodide. [Link]

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Optimization

Technical Support Center: Overcoming Resistance to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine analogs. As a novel cl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine analogs. As a novel class of compounds, understanding and overcoming potential mechanisms of drug resistance is paramount to their successful clinical translation. This document provides a comprehensive framework of frequently asked questions (FAQs) and troubleshooting strategies to address common challenges encountered during preclinical evaluation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the efficacy and potential for resistance to 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine analogs.

Q1: We are observing a gradual decrease in the cytotoxic efficacy of our lead analog in our cancer cell line model after continuous exposure. What are the likely causes?

A1: The development of acquired resistance is a common challenge in oncology drug development. For novel agents like the 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine series, several mechanisms could be at play, broadly categorized as on-target and off-target resistance.[1]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the compound from the cell, thereby reducing its intracellular concentration and efficacy.[2] Key transporters to investigate include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2]

  • Altered Target Expression or Mutation: If the analog acts on a specific protein target, mutations in the target's binding site can prevent the drug from binding effectively. Alternatively, the cancer cells may downregulate the expression of the target protein.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effects of the drug, allowing them to maintain proliferation and survival.[3]

  • Changes in Drug Metabolism: Cells may increase the metabolic inactivation of the compound, converting it into a less active form.

Q2: How can we determine if our 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine analog is a substrate for ABC transporters?

A2: A straightforward approach is to assess the compound's cytotoxicity in the presence and absence of known ABC transporter inhibitors. A significant increase in potency in the presence of an inhibitor suggests that your analog is being actively pumped out of the cells.

Recommended Experimental Workflow:

  • Select appropriate ABC transporter inhibitors: Verapamil or Cyclosporin A for P-gp, and Ko143 for BCRP are commonly used.

  • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo): Treat your resistant cell line with a dose-response of your analog alone and in combination with a fixed, non-toxic concentration of the ABC transporter inhibitor.

  • Analyze the data: A leftward shift in the dose-response curve and a decrease in the IC50 value in the presence of the inhibitor indicate that your compound is a substrate for the targeted transporter.

Q3: Our lead analog shows potent activity in 2D cell culture, but this efficacy is significantly diminished in our 3D spheroid and in vivo xenograft models. What could be the reason for this discrepancy?

A3: This is a common observation in drug discovery and highlights the limitations of 2D cell culture. Several factors contribute to this discrepancy:

  • Poor Drug Penetration: The dense cellular architecture of 3D spheroids and solid tumors can limit the diffusion of your compound, preventing it from reaching all the cancer cells at a therapeutic concentration.[4]

  • The Tumor Microenvironment (TME): The TME in 3D models and in vivo is much more complex than in 2D culture and can contribute to drug resistance.[1] Factors such as hypoxia, altered pH, and interactions with stromal cells can all reduce drug efficacy.

  • Pharmacokinetic (PK) Properties: In an in vivo setting, the compound's absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role. Poor bioavailability, rapid metabolism, or rapid clearance can lead to insufficient drug exposure at the tumor site.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental challenges.

Troubleshooting Guide 1: Investigating Acquired Resistance in a Cancer Cell Line

Objective: To identify the mechanism of acquired resistance to a 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine analog in a cancer cell line that has developed resistance over time.

Workflow Diagram:

Caption: Workflow for investigating acquired resistance.

Step-by-Step Protocol:

  • Confirm Resistance: Perform a dose-response cytotoxicity assay to confirm the shift in the IC50 value of the resistant cell line compared to the parental, sensitive cell line.

  • Investigate Drug Efflux:

    • Gene Expression Analysis: Use qRT-PCR or RNA-Seq to compare the expression levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) between the resistant and parental cell lines.

    • Functional Assays: If gene expression is upregulated, perform a functional efflux assay using a fluorescent substrate for the suspected transporter (e.g., Rhodamine 123 for P-gp). A lower intracellular accumulation of the fluorescent substrate in the resistant cells, which can be reversed by a specific inhibitor, confirms increased efflux activity.

  • Assess On-Target Mechanisms:

    • Target Identification: If the direct molecular target of your analog is unknown, consider target identification methods such as Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics.[5]

    • Target Expression: Once the target is identified, use Western blotting or qPCR to check for any changes in its expression level in the resistant cells.[6]

    • Target Mutation Analysis: Sequence the gene encoding the target protein in both parental and resistant cell lines to identify any potential mutations that could interfere with drug binding.

  • Analyze Bypass Signaling Pathways:

    • Phospho-proteomic Profiling: Use phospho-protein arrays or mass spectrometry-based phosphoproteomics to get a global view of changes in signaling pathways between the sensitive and resistant cells upon drug treatment.[5]

    • Western Blot Validation: Validate the findings from the profiling by performing Western blots for key phosphorylated proteins in the identified bypass pathways (e.g., p-AKT, p-ERK).[7]

Troubleshooting Guide 2: Overcoming Resistance Through Combination Therapy

Objective: To identify synergistic drug combinations to overcome resistance to 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine analogs.

Rationale for Combination Therapy: Combining drugs that target different pathways can prevent or overcome resistance.[8] For instance, if resistance is due to the activation of a bypass signaling pathway, combining your analog with an inhibitor of that pathway could restore sensitivity.[3]

Workflow Diagram:

Caption: Workflow for developing combination therapies.

Step-by-Step Protocol:

  • Hypothesize Combination Strategies: Based on the identified resistance mechanism (from Troubleshooting Guide 1), select rational combination partners.

    • Efflux-Mediated Resistance: Combine with an ABC transporter inhibitor.

    • Bypass Pathway Activation: Combine with an inhibitor of the activated pathway (e.g., a PI3K/AKT or MEK/ERK inhibitor).[9]

    • General Strategy: Combine with standard-of-care chemotherapeutic agents to target different cellular processes.

  • Perform Combination Cytotoxicity Assays: Use a checkerboard dose-response matrix to test a range of concentrations of your analog and the combination partner, both alone and together.

  • Calculate Synergy: Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI).

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Data Presentation: Example Synergy Data

CombinationCell LineCombination Index (CI) at ED50Interpretation
Analog X + Verapamil (P-gp Inhibitor)Resistant Cell Line A0.4Synergy
Analog X + MK-2206 (AKT Inhibitor)Resistant Cell Line B0.6Synergy
Analog X + PaclitaxelResistant Cell Line C1.1Additive
  • Validate Synergistic Combinations: Promising synergistic combinations should be further validated in more complex models, such as 3D spheroids and in vivo xenografts, to confirm their therapeutic potential.[10]

Section 3: Concluding Remarks

The development of resistance is a significant hurdle in cancer therapy. For novel compound series like 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine analogs, a proactive and systematic approach to understanding and overcoming resistance is crucial. The troubleshooting guides and FAQs provided here offer a foundational framework for researchers to address these challenges. By thoroughly characterizing the mechanisms of resistance, rational and effective therapeutic strategies can be developed to maximize the clinical potential of these promising new agents.

References

  • BenchChem. (2025). Technical Support Center: Investigating Resistance to Novel Anticancer Agents.
  • MDPI. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.
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  • Oxford Academic. (1991). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions.
  • The Australian National University. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors.
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  • In Vivo. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
  • National Institutes of Health (NIH). (2021). Novel Anticancer Strategies.
  • Wiley Online Library. (2023). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
  • ResearchGate. (2025). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed Central. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently scale up this synthesis, anticipate challenges, and ensure the integrity of your results.

Introduction to the Synthetic Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The target molecule, 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine, is a valuable building block for drug discovery, yet its synthesis can present challenges, particularly during scale-up. This guide outlines a robust, multi-step synthetic route and addresses potential issues at each stage.

Proposed Synthetic Pathway

A logical and scalable synthetic route to 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine involves a three-stage process:

  • Stage 1: Synthesis of the 8-methylimidazo[1,2-a]pyridine core.

  • Stage 2: C3-Formylation via the Vilsmeier-Haack reaction.

  • Stage 3: Reductive amination of the resulting aldehyde to the target primary amine.

This pathway is selected for its reliance on well-established reactions and the commercial availability of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of the 8-methylimidazo[1,2-a]pyridine core?

A1: The cyclization of 3-methyl-2-aminopyridine with an α-haloketone (like chloroacetaldehyde) is sensitive to temperature and pH. Overheating can lead to the formation of undesired dimeric impurities. Maintaining a slightly basic to neutral pH is crucial to prevent the protonation of the aminopyridine, which would inhibit its nucleophilicity.

Q2: I am observing a low yield in the Vilsmeier-Haack formylation step. What could be the cause?

A2: Low yields in Vilsmeier-Haack reactions are often due to inactive Vilsmeier reagent or insufficient activation of the aromatic substrate.[2] Ensure that your phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are anhydrous, as moisture will quench the reagent. Additionally, the electron-donating methyl group at the 8-position should activate the ring sufficiently, but if yields remain low, consider increasing the reaction temperature or time incrementally.

Q3: Can I use a different reducing agent for the final reductive amination step?

A3: While sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation are presented as primary methods, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[3] However, LiAlH₄ is a very strong and non-selective reducing agent that can potentially interact with the pyridine ring of the imidazo[1,2-a]pyridine core, leading to over-reduction or ring opening, especially at elevated temperatures.[4] Therefore, milder, more controlled reducing systems are generally recommended.

Q4: What is the typical purity of the final product after column chromatography?

A4: With the recommended purification protocol, a purity of >98% is achievable. The choice of eluent system in column chromatography is critical to separate the polar amine product from any unreacted aldehyde and other non-polar impurities.

Q5: Is 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine stable for long-term storage?

A5: Primary amines can be susceptible to oxidation and degradation over time. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Stage 1: Low yield of 8-methylimidazo[1,2-a]pyridine 1. Incomplete reaction. 2. Formation of side products due to harsh conditions. 3. Impure starting materials.1. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Avoid excessive heating. The reaction is often exothermic after an induction period. Maintain the temperature below 80°C. 3. Ensure the 3-methyl-2-aminopyridine is of high purity. Recrystallize if necessary.
Stage 2: Multiple spots on TLC after Vilsmeier-Haack reaction 1. Incomplete reaction. 2. Over-reaction or side reactions. 3. Decomposition of the product during workup.1. The starting material (8-methylimidazo[1,2-a]pyridine) may be visible. Increase the equivalents of Vilsmeier reagent or reaction time. 2. The Vilsmeier-Haack reaction is generally regioselective for the C3 position in imidazo[1,2-a]pyridines. However, at high temperatures, other positions might be formylated. Maintain the recommended temperature profile. 3. The workup involves quenching with a base (e.g., sodium carbonate solution). Ensure this is done carefully and at a low temperature to avoid degradation.
Stage 3: Formation of a secondary amine byproduct during reductive amination 1. The newly formed primary amine reacts with the starting aldehyde.1. This is a common side reaction. To minimize it, use a large excess of the aminating agent (ammonia or ammonium salt). Alternatively, add the reducing agent slowly to the reaction mixture containing the aldehyde and the aminating agent to keep the concentration of the primary amine low at any given time.
Stage 3: Aldehyde starting material remains after reduction 1. Insufficient reducing agent. 2. Inactive reducing agent.1. Add a slight excess of the reducing agent. Monitor the reaction by TLC until the aldehyde spot disappears. 2. Sodium borohydride can degrade if not stored properly. Use a fresh batch. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Purification: Difficulty in separating the product from byproducts 1. Similar polarities of the product and impurities.1. For column chromatography, a gradient elution might be necessary. Start with a less polar solvent system and gradually increase the polarity. A common system is dichloromethane/methanol with a small amount of triethylamine to prevent the amine from tailing on the silica gel.

Experimental Protocols

Stage 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines.[5]

Materials:

  • 3-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-methyl-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add chloroacetaldehyde (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 8-methylimidazo[1,2-a]pyridine as a solid.

Stage 2: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

This protocol is based on established Vilsmeier-Haack formylation procedures.[6]

Materials:

  • 8-Methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate solution

  • Ice

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add POCl₃ (1.5 eq) dropwise, keeping the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 8-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium carbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, which can be purified by recrystallization or column chromatography.

Stage 3: Reductive Amination to 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

This procedure utilizes a common method for the conversion of aldehydes to primary amines.

Materials:

  • 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure (using Sodium Borohydride):

  • Dissolve 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the mixture to 0°C and add sodium borohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol/triethylamine, e.g., 95:4:1) to afford the title compound.

Visualizing the Process

Synthetic Workflow

SynthesisWorkflow Start 3-Methyl-2-aminopyridine Core 8-Methylimidazo[1,2-a]pyridine Start->Core Stage 1: Cyclization Aldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Core->Aldehyde Stage 2: Vilsmeier-Haack Product 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Aldehyde->Product Stage 3: Reductive Amination Troubleshooting Start Low Yield in a Step? CheckPurity Check Starting Material Purity Start->CheckPurity CheckReagents Verify Reagent Activity/Anhydrous Conditions Start->CheckReagents OptimizeConditions Optimize Reaction (Time, Temp, Stoichiometry) Start->OptimizeConditions AnalyzeByproducts Identify Byproducts (TLC, LC-MS) OptimizeConditions->AnalyzeByproducts AdjustWorkup Modify Workup/ Purification AnalyzeByproducts->AdjustWorkup Known Impurity ConsultLit Consult Literature for Similar Issues AnalyzeByproducts->ConsultLit Unknown Impurity

Caption: A logical approach to troubleshooting.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • Filo. (2025, March 19). Pyridine with lialh4 plus h3o. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Singh, P., & Paul, K. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 64. [Link]

  • Oreate AI Blog. (2025, December 30). The Role of Lithium Aluminum Hydride (LiAlH4) in Chemical Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3749-3761.
  • Naidoo, K. J., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • LibreTexts. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Filo. (2025, March 19). Pyridine with lialh4 plus h3o. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazo[1,2-a]pyridine-Based Inhibitors: Profiling 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in the Context of Diverse Biological Targets

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of potent and selective inhibitors targeting various enzymes and cellular pathways implicated in diseases ranging from cancer to infectious diseases.[1][2] This guide provides a comparative analysis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and other notable imidazo[1,2-a]pyridine inhibitors, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

While specific experimental data for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is not extensively available in peer-reviewed literature, its structural features, particularly the 3-aminomethyl substituent, suggest potential bioactivity. This guide will, therefore, extrapolate its potential profile based on data from structurally related analogs and compare it against well-characterized imidazo[1,2-a]pyridine inhibitors targeting key cellular players like the PI3K/Akt/mTOR signaling pathway, platelet-derived growth factor receptor (PDGFR), and the Mycobacterium tuberculosis cytochrome bcc complex (QcrB).

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that serves as a versatile template for drug design. Its unique electronic properties and the ability to be functionalized at multiple positions allow for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. This has led to the discovery of inhibitors for a diverse range of biological targets.

Profiling 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: An Inferential Analysis

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a small molecule featuring the core imidazo[1,2-a]pyridine scaffold, a methyl group at the 8-position, and a methanamine (aminomethyl) group at the 3-position. While direct biological data is scarce, we can infer its potential activities by examining structurally similar compounds. The presence of a basic aminomethyl group at the 3-position is a common feature in many bioactive imidazo[1,2-a]pyridines, often playing a crucial role in target engagement through hydrogen bonding or ionic interactions.

Comparative Analysis with Other Imidazo[1,2-a]pyridine Inhibitors

To understand the potential of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, it is essential to compare it with other well-studied inhibitors from the same class that target different disease areas.

Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key kinases in this pathway.[3][5][6][7]

These inhibitors typically feature larger, more complex substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine core, which are crucial for high-affinity binding to the ATP-binding pocket of PI3K and mTOR kinases. The relatively simple structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine might confer a lower potency against these targets compared to highly optimized analogs. However, it could serve as a valuable fragment or starting point for the development of more potent kinase inhibitors.

Quantitative Comparison of Imidazo[1,2-a]pyridine Inhibitors

Compound/Class Target(s) Potency (IC50/MIC) Therapeutic Area Reference
Hypothetical Profile for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Kinases (e.g., PI3K, PDGFR), M. tuberculosis targetsData not available; potential for micromolar activity based on analogsCancer, TuberculosisInferred
PI3K/mTOR Inhibitors PI3Kα, mTOR0.06 nM (Compound 42 for PI3Kα), 3.12 nM (Compound 42 for mTOR)Cancer[5]
PDGFR Inhibitors PDGFRβ<10 nM (Compound 28)Cancer[8][9]
Anti-Tuberculosis Agents (QcrB inhibitors) M. tuberculosis QcrB0.03 to 5 µM (MIC)Infectious Disease[10][11][12]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how imidazo[1,2-a]pyridine inhibitors can block its activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to quantify the potency of kinase inhibitors. The workflow below outlines the key steps.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and other inhibitors Dispense Dispense reagents and inhibitors into a 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP Reagent_Prep->Dispense Incubate Incubate at room temperature to allow kinase reaction to proceed Dispense->Incubate Stop_Solution Add stop solution containing EDTA and a terbium-labeled phospho-specific antibody Incubate->Stop_Solution Read_Plate Read the plate on a TR-FRET enabled microplate reader Stop_Solution->Read_Plate Calculate_Ratio Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) Read_Plate->Calculate_Ratio Plot_Curve Plot the TR-FRET ratio vs. inhibitor concentration Calculate_Ratio->Plot_Curve Determine_IC50 Determine the IC50 value from the dose-response curve Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of kinase inhibitors using a TR-FRET assay.

Experimental Methodologies

Synthesis of 3-Aminomethyl-Imidazo[1,2-a]pyridines

A common synthetic route to 3-aminomethyl-imidazo[1,2-a]pyridines involves a multi-step process, often starting with the appropriate 2-aminopyridine.[13][14]

Step 1: Cyclization to form the Imidazo[1,2-a]pyridine core. This is typically achieved by reacting a 2-aminopyridine with an α-haloketone.

Step 2: Functionalization at the 3-position. The 3-position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. A Vilsmeier-Haack reaction, for example, can introduce a formyl group.

Step 3: Reductive amination. The aldehyde at the 3-position can then be converted to the desired primary amine via reductive amination using an ammonia source and a reducing agent like sodium cyanoborohydride.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

1. Cell Seeding:

  • Culture cancer cell lines (e.g., HeLa, A375) in appropriate media.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitors in culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the media from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle control.

  • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Conclusion

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of potent and selective inhibitors for a range of therapeutic targets. While 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine remains a molecule with underexplored biological potential, its structural similarity to known bioactive compounds suggests it could be a valuable starting point for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The comparative analysis presented in this guide highlights the diverse therapeutic landscape of imidazo[1,2-a]pyridine inhibitors and provides a framework for the future evaluation of novel analogs like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. Further experimental investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Allen, S. G., Greschuk, J., Kallan, N. C., Marmsäter, F. P., Munson, M. C., Rizzi, J. P., ... & Zhao, Q. (2014). Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability. ACS medicinal chemistry letters, 5(1), 78-83. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Allen, S. G., Greschuk, J., Kallan, N. C., Marmsäter, F. P., Munson, M. C., Rizzi, J. P., ... & Zhao, Q. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(1), 78-83. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 593-619. [Link]

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  • Bygate, E. A., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

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Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Compounds and Established PI3K Inhibitors

A Technical Guide for Researchers in Oncology and Drug Discovery Introduction: The Critical Role of the PI3K Pathway and the Quest for Specificity The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of the PI3K Pathway and the Quest for Specificity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of intracellular communication, governing essential cellular processes such as growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent oncogenic event across a wide spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, δ), are central to this pathway. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6] This event initiates a downstream signaling cascade, most notably through the activation of AKT, which in turn regulates a host of cellular functions.[1][6]

The central role of PI3K in cancer has spurred the development of numerous inhibitors. These can be broadly categorized into pan-PI3K inhibitors, which target multiple isoforms, and isoform-specific inhibitors, which offer the potential for a wider therapeutic window and reduced off-target effects.[5][7][8] While the specific compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine) is not extensively characterized in publicly available literature as a PI3K inhibitor, its core scaffold, imidazo[1,2-a]pyridine, is a recognized "privileged" structure in medicinal chemistry.[9][10][11] This scaffold is present in a variety of biologically active compounds, including several potent kinase inhibitors.[12][13][14] This guide, therefore, will provide a comparative analysis of the imidazo[1,2-a]pyridine class of PI3K inhibitors against other well-established PI3K inhibitors, offering insights into their mechanisms, experimental validation, and therapeutic potential.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling network that promotes cell survival and proliferation. Understanding this pathway is fundamental to appreciating the mechanism of action of PI3K inhibitors.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3K Inhibitor (e.g., Imidazo[1,2-a]pyridines) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors: A Multi-Scaffold Perspective

The development of PI3K inhibitors has yielded a diverse array of chemical scaffolds, each with distinct properties regarding isoform selectivity, potency, and pharmacokinetic profiles. Here, we compare the imidazo[1,2-a]pyridine class with other prominent classes of PI3K inhibitors.

Inhibitor ClassRepresentative Compound(s)Primary Target(s)Key Structural FeaturesClinical Status/Notes
Imidazo[1,2-a]pyridines Compound 35 (from literature)PI3KαFused bicyclic heteroaromatic systemPreclinical; demonstrates nanomolar potency against PI3Kα and antiproliferative activity.[13]
Thiazolidinediones Alpelisib (Piqray)PI3Kα-specificContains a thiazolidinedione coreFDA-approved for certain types of breast cancer.[5][8][15]
Purine Analogs Idelalisib (Zydelig)PI3Kδ-specificMimics the purine ring of ATPFDA-approved for certain hematological malignancies.[8][15]
Morpholino-pyrimidines Pictilisib (GDC-0941)Pan-Class I PI3KA morpholine and a pyrimidine ringInvestigated in numerous clinical trials; pan-inhibition leads to broader effects and potential toxicities.
Benzoxazoles Copanlisib (Aliqopa)Pan-Class I PI3KA benzoxazole fused systemPreviously FDA-approved for follicular lymphoma.[15]

Experimental Workflows for Evaluating PI3K Inhibitors

The characterization of a novel PI3K inhibitor, such as a new derivative from the imidazo[1,2-a]pyridine series, involves a multi-tiered experimental approach, progressing from biochemical assays to cellular and in vivo models.

Biochemical Kinase Assays

Rationale: The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of purified PI3K isoforms. This provides crucial information on potency (IC50) and selectivity.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Dispense a fixed concentration of each PI3K isoform into a 384-well plate.

    • Add serial dilutions of the test compound (e.g., an imidazo[1,2-a]pyridine derivative).

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate at room temperature to allow for PIP3 production.

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each isoform.

Cellular Target Engagement and Pathway Modulation Assays

Rationale: To confirm that the inhibitor can penetrate the cell membrane and engage its target in a cellular context, leading to the modulation of the PI3K pathway. Western blotting is a standard technique for this purpose.

Methodology:

  • Cell Culture: Use a cancer cell line with a known PIK3CA mutation or PTEN loss (e.g., T47D, A2780).

  • Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Lysate Preparation: Lyse the cells to extract total proteins.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to assess the dose-dependent decrease in AKT phosphorylation.

Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., T47D cells) Treatment 2. Compound Treatment CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blotting 6. Antibody Incubation (p-AKT, Total AKT) Transfer->Blotting Detection 7. Chemiluminescent Detection Blotting->Detection

Caption: A typical workflow for assessing PI3K pathway inhibition in cells via Western blotting.

In Vitro Anti-proliferative Assays

Rationale: To evaluate the functional consequence of PI3K inhibition on cancer cell growth and viability.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Treatment: After cell adherence, add serial dilutions of the test compound.

  • Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, including those targeting the PI3K pathway.[12][13] The development of derivatives of compounds like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine) could potentially lead to new therapeutic agents with improved potency, selectivity, and drug-like properties. A key challenge in the field of PI3K inhibitors is managing on-target toxicities, such as hyperglycemia and rash, which are often associated with the inhibition of PI3Kα in normal tissues.[4] Therefore, future research will likely focus on developing isoform-specific inhibitors or compounds with unique binding kinetics that can differentiate between PI3K in cancerous versus healthy cells.

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Validation

A Researcher's Guide to Validating Target Engagement of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

For drug discovery and chemical biology researchers, the validation of a small molecule's interaction with its intended biological target within a cellular context is a critical step. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and chemical biology researchers, the validation of a small molecule's interaction with its intended biological target within a cellular context is a critical step. This guide provides a comprehensive framework for validating the target engagement of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, a molecule belonging to the versatile imidazo[1,2-a]pyridine scaffold known for its diverse pharmacological activities.[1][2] Given the lack of a predefined target for this specific methanamine derivative, this guide will first address strategies for target identification before delving into a comparative analysis of state-of-the-art target engagement validation methodologies.

Part 1: The Imperative of Target Identification for Novel Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a wide range of targets including kinases, viral polymerases, and various enzymes.[3][4] Therefore, an unbiased approach to identifying the specific cellular target(s) of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is the logical first step. This "deconvolution" of the compound's mechanism of action is essential for meaningful downstream target engagement studies.

Two powerful and complementary approaches for unbiased target identification are recommended:

  • Chemical Proteomics using Kinobeads: This affinity chromatography-based method is particularly well-suited for identifying kinase targets, a common target class for imidazo[1,2-a]pyridine derivatives.[4][5] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the capture of a large portion of the cellular kinome.[5][6] By competing the binding of cellular kinases to the kinobeads with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, one can identify its specific kinase interactors through mass spectrometry.[5][7]

  • Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA): This proteome-wide approach offers a broader, unbiased view of target engagement beyond kinases.[8] The principle of CETSA lies in the ligand-induced stabilization of a target protein against thermal denaturation.[9][10][11] When cells are treated with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and then heated, its target protein will be more resistant to heat-induced aggregation and remain in the soluble fraction.[8] By comparing the soluble proteome of treated versus untreated cells at different temperatures using mass spectrometry, the stabilized target(s) can be identified.[8]

The following diagram illustrates the workflow for unbiased target identification:

Target_Identification_Workflow cluster_kinobeads Kinobeads Approach cluster_cetsa MS-CETSA Approach Compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Competition Competition Binding Compound->Competition Treatment Compound Treatment Compound->Treatment Cell_Lysate Cell Lysate Cell_Lysate->Competition Intact_Cells Intact Cells Intact_Cells->Treatment Kinobeads Kinobeads (Immobilized Kinase Inhibitors) Kinobeads->Competition MS_Kino LC-MS/MS Analysis Competition->MS_Kino Kinase_Hits Potential Kinase Targets MS_Kino->Kinase_Hits Heat_Challenge Heat Challenge Treatment->Heat_Challenge Lysis_Separation Lysis & Soluble Fraction Separation Heat_Challenge->Lysis_Separation MS_CETSA LC-MS/MS Analysis Lysis_Separation->MS_CETSA Protein_Hits Potential Protein Targets MS_CETSA->Protein_Hits

Figure 1: Unbiased target identification workflows.

Part 2: A Comparative Guide to Target Engagement Validation Assays

Once a putative target has been identified, the next crucial step is to validate and quantify the engagement of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine with this target in a cellular context. Below is a comparison of leading methodologies, outlining their principles, advantages, and limitations.

Methodology Principle Advantages Disadvantages Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9][10][11]Label-free, applicable to native proteins in intact cells, provides evidence of direct physical interaction.[8]Can be low-throughput with Western blot readout, requires target-specific antibodies.[12]Western Blot, ELISA, Mass Spectrometry, Luminescent Reporters.[10][12]
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a NanoLuc-tagged target protein and a fluorescently labeled tracer that competes with the test compound.Real-time measurements in live cells, high-throughput, quantitative.Requires genetic modification of the target protein, development of a specific fluorescent tracer.Ratiometric light emission.
Enzyme Fragment Complementation (EFC) Compound binding to a tagged target protein prevents its degradation or stabilizes it against thermal challenge, allowing for the reconstitution of a reporter enzyme.[13][14]High-throughput, quantitative, can be adapted for various target classes.[14]Requires genetic modification of the target protein.Chemiluminescence.[14]
In-Cell Western An antibody-based method to quantify the amount of a target protein in fixed cells. Can be adapted for CETSA.Higher throughput than traditional Western blot, allows for multiplexing.Requires specific and high-quality antibodies, fixation can alter protein conformation.Fluorescence.
In-Depth Look: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful and widely adopted method for confirming target engagement in a physiologically relevant setting.[9][10][11] The fundamental principle is that the binding of a small molecule, such as 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, to its target protein alters the protein's thermodynamic stability.[14] This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat.[10]

The following diagram outlines the step-by-step workflow for a typical CETSA experiment with a Western blot readout.

CETSA_Workflow cluster_protocol CETSA Protocol start 1. Treat intact cells with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine or vehicle control. heat 2. Heat cell suspensions at a range of temperatures. start->heat lyse 3. Lyse cells and separate soluble and aggregated proteins by centrifugation. heat->lyse collect 4. Collect the soluble fraction. lyse->collect denature 5. Denature proteins and separate by SDS-PAGE. collect->denature transfer 6. Transfer proteins to a membrane. denature->transfer probe 7. Probe with a primary antibody specific to the target protein. transfer->probe detect 8. Detect with a secondary antibody and imaging system. probe->detect analyze 9. Quantify band intensity to generate melting curves. detect->analyze

Figure 2: Step-by-step CETSA experimental workflow.

While the traditional Western blot-based CETSA is robust, it can be laborious.[12] Several high-throughput versions have been developed to accelerate drug discovery programs.[15]

  • High-Throughput Dose-Response CETSA (HTDR-CETSA): This method utilizes tagged proteins and a homogenous, plate-based readout, such as enzyme fragment complementation, to enable rapid screening of compound libraries.[15]

  • Luminescent Thermal Shift Assay (BiTSA): This approach employs a small, bright luciferase tag (HiBiT) on the target protein, allowing for sensitive and quantitative measurement of protein stability in a plate-based format.[12]

Part 3: Designing a Self-Validating Experimental Plan

To ensure the trustworthiness of your target engagement data, a self-validating experimental design is crucial. This involves incorporating appropriate controls and orthogonal assays.

Key Experimental Controls:
  • Vehicle Control: To establish the baseline thermal stability of the target protein.

  • Negative Compound Control: A structurally similar but inactive analog of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine should not induce a thermal shift.

  • Positive Compound Control: A known binder of the identified target (if available) should produce a predictable thermal shift.

  • Off-Target Control: The thermal stability of a known off-target protein should not be affected by the compound.

Orthogonal Validation:

Confirming target engagement with a second, independent method is highly recommended. For example, if CETSA is used as the primary assay, a cellular BRET assay could be developed as an orthogonal validation method. Concordant results from two distinct methodologies provide strong evidence for bona fide target engagement.

Conclusion

Validating the target engagement of a novel compound like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a multi-step process that begins with robust target identification. Chemical proteomics and proteome-wide CETSA are powerful tools for this initial discovery phase. Once a target is identified, a range of assays, with CETSA being a prominent choice, can be employed to confirm and quantify this interaction within the complex environment of a living cell. By employing the comparative approaches and self-validating experimental designs outlined in this guide, researchers can generate high-confidence data to accelerate their drug discovery and development efforts.

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Comparative

A Comparative Guide to the Biological Activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and Its Analogs

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This guide provides a comparative analysis of the biological act...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This guide provides a comparative analysis of the biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on the structure-activity relationships (SAR) that govern their efficacy. While specific biological data for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is not extensively reported in peer-reviewed literature, this document will explore the known activities of its structural analogs to provide a predictive framework for its potential applications and to guide future research.

The imidazo[1,2-a]pyridine core is a key component in several commercially available drugs, highlighting its clinical significance.[1] Its derivatives have been investigated for a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This guide will delve into the key structural modifications of the imidazo[1,2-a]pyridine ring system and their impact on these biological activities.

General Structure of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system with numbering as illustrated below. The biological activity of its derivatives is highly dependent on the nature and position of substituents on this core structure.

G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and IC50 values F->G

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway Involvement

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting specific signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Analog (e.g., 13k) ImidazoPyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyridine analogs.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and privileged structure in drug discovery. While direct biological data for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is limited, the extensive research on its analogs provides a strong foundation for predicting its potential therapeutic activities. The structure-activity relationships discussed in this guide highlight the importance of substituent patterns in modulating the anticancer and antimicrobial properties of these compounds. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound, is warranted to fully explore the therapeutic potential of this promising class of molecules. The detailed experimental protocols provided herein offer a standardized approach for the in vitro assessment of these compounds, ensuring data integrity and comparability across studies.

References

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/377153723_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-603. [Link]

  • Tadigoppula, N., Kantevari, S., & Vangavaragu, J. R. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4872. [Link]

  • Al-Otaibi, F., Al-Zharani, M., Al-Agamy, M., & El-Sayed, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1141. [Link]

  • Hayakawa, M., Kawaguchi, K., Kaizawa, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Yoshimi, A. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

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  • (n.d.). Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. Wiley Online Library. [Link]

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  • Al-Zahrani, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(49), 46830-46841. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217. [Link]

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  • Tali, J. A., & Wani, Z. A. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(31), 6745-6763. [Link]

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  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-486. [Link]

Sources

Validation

The Pivotal Role of the 3-Aminomethyl Group in Defining the Biological Activity of 8-Methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demon...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable therapeutic spectrum, encompassing anti-inflammatory, anticancer, and kinase inhibitory activities.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives. We will explore how subtle modifications to this core structure can profoundly influence its interaction with key biological targets, with a particular focus on the STAT3/NF-κB signaling pathway, a critical regulator of inflammation and tumorigenesis.

While a comprehensive SAR study on a unified series of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives is not yet publicly available, by examining related imidazo[1,2-a]pyridine analogs, we can construct a cogent and predictive SAR model. This guide will synthesize findings from various studies to provide researchers, scientists, and drug development professionals with a comparative framework for designing novel and more potent therapeutic agents based on this promising scaffold.

The 8-Methylimidazo[1,2-a]pyridine Core: A Foundation for Potent Bioactivity

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that offers a versatile platform for structural modification. The strategic placement of a methyl group at the 8-position can influence the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific biological targets.

The Critical C3-Aminomethyl Substituent: A Gateway to Diverse Biological Targets

Our focus is on derivatives featuring a methanamine group at the 3-position. This basic sidechain is a key pharmacophoric element, capable of forming crucial ionic interactions and hydrogen bonds with biological macromolecules. The nature of the substituent on the amine nitrogen (N-substitution) is a primary determinant of the compound's biological activity.

Structure-Activity Relationship Analysis: Unraveling the Impact of Structural Modifications

To construct a predictive SAR model, we will analyze findings from studies on closely related imidazo[1,2-a]pyridine derivatives, focusing on anticancer and anti-inflammatory activities.

Insights from Anti-inflammatory Activity: The Case of MIA

A noteworthy derivative of our core scaffold is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) . This compound has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[3][6] The presence of a bulky, substituted phenyl group at the 2-position and a tolyl group on the 3-amino moiety are key features contributing to its activity.

  • Substitution at C2: The 2-position of the imidazo[1,2-a]pyridine ring is a critical site for modification. In the case of MIA, the 4-(methylsulfonyl)phenyl group likely engages in specific interactions within the binding pocket of its target proteins. The methylsulfonyl group, being a strong electron-withdrawing and hydrogen bond-accepting moiety, can significantly influence the compound's potency.

  • N-Substitution at the 3-Aminomethyl Group: The N-(p-tolyl) group in MIA is crucial for its activity. This lipophilic group can enhance membrane permeability and participate in hydrophobic interactions within the target's binding site.

Extrapolating SAR from Anticancer Studies on 3-Aminoimidazo[1,2-a]pyridines

Studies on other 3-aminoimidazo[1,2-a]pyridine derivatives with anticancer properties provide valuable insights into the SAR of this class of compounds. A study on a series of 3-aminoimidazo[1,2-a]pyridines revealed that the nature of the substituents at the C2 and C3 positions significantly impacts their cytotoxic activity against various cancer cell lines.[7]

For instance, the presence of a p-chlorophenyl group at the C3-amino position, coupled with a nitro or tolyl group at the C2-position, resulted in potent anticancer activity.[7] This suggests that an aromatic ring on the C3-amine is a favorable feature, and its electronic properties (electron-withdrawing or -donating) can be fine-tuned to optimize activity.

The following table summarizes the IC50 values of selected 3-aminoimidazo[1,2-a]pyridine derivatives against different cancer cell lines, illustrating the impact of substitutions at C2 and C3.

Compound IDC2-SubstituentC3-Amine SubstituentMCF-7 IC50 (µM)HT-29 IC50 (µM)B16F10 IC50 (µM)
12 4-Nitrophenylp-Chlorophenyl30.88 ± 14.444.15 ± 2.9364.81 ± 15.78
14 p-Tolylp-Chlorophenyl>20044.45 ± 0.1521.75 ± 0.81
18 2,4-Difluorophenylp-Chlorophenyl14.81 ± 0.2010.11 ± 0.7014.39 ± 0.04

Data from Al-Qadi et al., 2025.[7]

These data highlight that electron-withdrawing groups on the C2-phenyl ring (as in compound 18) can enhance potency across multiple cell lines. The strong performance of compound 12 against the HT-29 cell line suggests that a combination of a nitro group at C2 and a p-chlorophenyl at C3 is particularly effective for this colon cancer cell line.

Key Signaling Pathway: STAT3/NF-κB

The anti-inflammatory and potential anticancer effects of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives appear to be mediated, at least in part, through the inhibition of the STAT3 and NF-κB signaling pathways. These pathways are intricately linked and play crucial roles in cell proliferation, survival, and inflammation.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates IKK IKK Receptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases MIA 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Derivative (e.g., MIA) MIA->pSTAT3 Inhibits Phosphorylation MIA->NFkB_n Inhibits Translocation Gene Target Gene Transcription (e.g., iNOS, COX-2, Bcl-2) pSTAT3_n->Gene Activates NFkB_n->Gene Activates

Caption: The STAT3/NF-κB signaling pathway and points of inhibition by 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of compounds against specific kinases.

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine derivative start->prep add_kinase Add kinase and inhibitor to microplate wells prep->add_kinase incubate1 Incubate to allow inhibitor-kinase binding add_kinase->incubate1 add_substrate Add ATP/substrate mixture to initiate reaction incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 add_detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate2->add_detection incubate3 Incubate at room temperature add_detection->incubate3 add_kinase_detection Add Kinase Detection Reagent incubate3->add_kinase_detection incubate4 Incubate to convert ADP to ATP and generate luminescence add_kinase_detection->incubate4 read Measure luminescence with a plate reader incubate4->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., starting from 100 µM) in an appropriate solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase's substrate and ATP to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[1]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

NF-κB Reporter Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate and incubate overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or PMA.

  • Cell Lysis: After the stimulation period, lyse the cells to release the luciferase enzyme.[5]

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[9]

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This technique is used to assess the phosphorylation status of STAT3, a key indicator of its activation.[10]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and a STAT3 activator (e.g., IL-6). Lyse the cells to extract total protein.[4]

  • Protein Quantification: Determine the protein concentration in each lysate using a method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and another for total STAT3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3 to assess the effect of the compound on STAT3 phosphorylation.[10]

Conclusion and Future Directions

The 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents. The available evidence strongly suggests that the substituents at the C2 and C3 positions are critical determinants of biological activity. Specifically, the incorporation of an N-aryl or N-heteroaryl group at the 3-aminomethyl position and a substituted phenyl ring at the C2 position are key strategies for enhancing potency.

Future research should focus on a systematic SAR exploration of this scaffold. This would involve the synthesis of a focused library of derivatives with diverse substitutions at the C2-phenyl ring and on the nitrogen of the 3-aminomethyl group. Such a study, coupled with comprehensive biological evaluation against a panel of kinases and in cellular assays for anti-inflammatory and anticancer activity, would provide a more complete understanding of the SAR and facilitate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • STAT-3/phosphoSTAT-3 western blot. (2007, March 14). Protocol Online. Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). Journal of Visualized Experiments, (155). Retrieved from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023, September 15). STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • NF-KBLUCIFERASE ASSAY. (2012, July 11). Bowdish Lab. Retrieved from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023, September 15). STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences, 22(16), 8775. Retrieved from [Link]

  • Synthesis and anticancer evaluation of amide derivativesof imidazo-pyridines. (2021). Medicinal Chemistry Research, 30(1), 74-83. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (2025, February 1). ChemistrySelect, 10(4), e202404509. Retrieved from [Link]

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  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). Asian Journal of Chemistry, 37(8), 1-8. Retrieved from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts, 14(2), 27618. Retrieved from [Link]

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (2009, January 1). Bioorganic & Medicinal Chemistry, 17(1), 255-263. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Advances, 11(11), 6336-6358. Retrieved from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). Journal of Medicinal Chemistry, 69(1), 1-48. Retrieved from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts, 14(2), 27618. Retrieved from [Link]

  • De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. (2023). Molecules, 28(18), 6688. Retrieved from [Link]

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Comparative

A Comparative Cross-Reactivity Profile of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Guide for Preclinical Drug Development

Introduction: The Imperative of Selectivity in Modern Drug Discovery The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with appl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from antiviral and anticancer to central nervous system modulation.[1][2][3] Its synthetic tractability and versatile binding capabilities have made it a fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors targeting critical cell signaling pathways.[4][5][6][7] However, the therapeutic success of any new chemical entity hinges not only on its potency at the intended target but also on its selectivity across the broader biological landscape. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel imidazo[1,2-a]pyridine derivative, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (hereafter referred to as IMP-M ). As this is a novel compound with no established biological profile, we will hypothesize its primary target based on the known activities of structurally related molecules and propose a rigorous, multi-tiered strategy for elucidating its selectivity.

The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound approach to preclinical safety and selectivity assessment. We will compare the hypothetical profile of IMP-M against two well-characterized, clinically relevant kinase inhibitors, Midostaurin and Gilteritinib, to provide context and demonstrate the principles of data interpretation for lead optimization and candidate selection.

Compound Characterization and Rationale for Comparison

Given the prevalence of the imidazo[1,2-a]pyridine core in oncology, we hypothesize that IMP-M is a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][8] To build a meaningful comparison, we have selected two benchmark FLT3 inhibitors with distinct selectivity profiles:

  • Midostaurin (Rydapt®): A first-generation, natural product-derived inhibitor characterized by its broad, multi-kinase activity.[9][10] It targets FLT3 (both wild-type and mutated forms), KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[11][12] Its polypharmacology is thought to contribute to its clinical efficacy but also presents a wider potential for off-target liabilities.[10]

  • Gilteritinib (Xospata®): A second-generation, highly potent and selective FLT3 inhibitor, which also shows significant activity against AXL tyrosine kinase.[13][14] Its focused activity profile is designed to maximize on-target efficacy while minimizing the side effects associated with broader kinase inhibition.[13][15]

By comparing the nascent profile of IMP-M to the promiscuous profile of Midostaurin and the selective profile of Gilteritinib, we can effectively triangulate its position on the selectivity spectrum and make informed predictions about its therapeutic potential and safety risks.

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A robust profiling strategy should interrogate a new compound against a wide array of potential targets in a systematic manner. We propose a two-pronged approach utilizing industry-standard platforms to assess both kinome-wide selectivity and broader off-target interactions with other protein families.

G cluster_0 Profiling Strategy IMP_M Test Compound (IMP-M) KinomeScan Kinome-Wide Selectivity (KINOMEscan®) IMP_M->KinomeScan Assess Kinase Selectivity SafetyScreen Safety Pharmacology (SafetyScreen™ 44) IMP_M->SafetyScreen Identify Potential ADR Liabilities Selectivity_Profile Comprehensive Selectivity Profile KinomeScan->Selectivity_Profile SafetyScreen->Selectivity_Profile

Caption: Overall strategy for cross-reactivity profiling.

Part 1: Kinome-Wide Selectivity Profiling

The primary method for assessing selectivity against the human kinome is a competition binding assay. The KINOMEscan® platform (Eurofins DiscoverX) is an industry-leading service that quantitatively measures the interactions between a test compound and a panel of over 450 kinases.[16][17][18]

Principle of the Assay: The assay does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of the kinase.[16][19] The amount of kinase bound to the solid support is quantified, typically via qPCR of a DNA tag conjugated to the kinase. The result is a measure of binding affinity (dissociation constant, Kd), which provides a direct and sensitive assessment of compound interaction.[20] A lower Kd value signifies a higher binding affinity.

G cluster_workflow KINOMEscan® Workflow cluster_reaction Competition Reaction start Immobilized Ligand (on solid support) p1 start->p1 kinase DNA-Tagged Kinase kinase->p1 compound Test Compound (IMP-M) compound->p1 quant Quantification (qPCR of DNA tag) p1->quant Measure bound kinase result Calculate Kd (Binding Affinity) quant->result

Sources

Validation

in vivo efficacy of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine compared to standards

A Comparative Guide to the In Vivo Efficacy of the Imidazo[1,2-a]pyridine Scaffold Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of the Imidazo[1,2-a]pyridine Scaffold

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide addresses the topic of the in vivo efficacy of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. However, a comprehensive review of publicly available scientific literature reveals a lack of specific in vivo efficacy data for this particular compound.

Therefore, to provide valuable insights for researchers and drug development professionals, this guide will broaden its scope to a comparative analysis of the imidazo[1,2-a]pyridine scaffold itself. We will examine the in vivo efficacy of representative derivatives from this class in well-documented therapeutic areas and compare their performance against established standards of care. This approach will illuminate the therapeutic potential of the scaffold and provide a scientifically grounded framework for evaluating future compounds like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

We will focus on two key areas where imidazo[1,2-a]pyridine derivatives have shown significant promise: Oncology, specifically as c-Met inhibitors for Non-Small Cell Lung Cancer (NSCLC), and Infectious Diseases, as novel agents against Mycobacterium avium complex.

Part 1: Comparative In Vivo Efficacy in Oncology (c-Met Inhibition)

The receptor tyrosine kinase c-Met is a critical driver in various cancers, making it a prime target for therapeutic intervention.[4] Several imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors, demonstrating significant anti-tumor activity in preclinical models.[4][5]

Lead Imidazo[1,2-a]pyridine Candidate: Compound 22e

A notable example is compound 22e , a selective and potent c-Met inhibitor.[4] In preclinical studies, 22e demonstrated significant tumor growth inhibition in a c-Met-addicted human non-small cell lung cancer xenograft model.[4][5]

Standard of Care: Crizotinib

Crizotinib is an FDA-approved tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[6] It is a standard of care for patients with NSCLC harboring MET exon 14 skipping mutations.[7][8] Published data from various studies show its robust efficacy in both preclinical models and clinical trials.[9][10][11][12]

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of the imidazo[1,2-a]pyridine derivative 22e compared to the standard of care, Crizotinib, in relevant NSCLC xenograft models.

CompoundTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 22e c-MetEBC-1 Xenograft100 mg/kg, oral, daily75.0%[5]
Crizotinib ALK/ROS1/c-MetVarious NSCLC100 mg/kg, oral, dailyVariable, often leads to significant tumor regression[9]

Note: Direct head-to-head comparison data in the same study is not available. Efficacy of Crizotinib is well-established and generally leads to high response rates in appropriately selected patient populations and corresponding xenograft models.[10][11][12]

Experimental Protocol: Murine Xenograft Model for NSCLC

The causality behind this experimental design is to assess the anti-tumor efficacy of a compound in a living organism, using human cancer cells. The choice of an immunodeficient mouse model (e.g., BALB/c nude) is critical to prevent rejection of the human tumor graft. The EBC-1 cell line is selected for its known addiction to the c-Met signaling pathway, ensuring the experiment specifically tests the efficacy of a c-Met inhibitor.

  • Cell Culture: EBC-1 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

  • Tumor Implantation: EBC-1 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using a caliper, calculated with the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

    • Vehicle Control Group: Receives the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally, once daily.

    • Compound 22e Group: Receives 100 mg/kg of Compound 22e, formulated in the vehicle, orally, once daily.

    • Standard of Care Group: Receives Crizotinib at a clinically relevant dose (e.g., 100 mg/kg), orally, once daily.

  • Endpoint Analysis: Treatment continues for a specified period (e.g., 21 days). At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_treat Treatment Phase (21 Days) cluster_analysis Analysis Phase cell_culture 1. Culture EBC-1 NSCLC Cells animal_acclimate 2. Acclimatize BALB/c Nude Mice implant 3. Subcutaneous Implantation of Cells monitor 4. Monitor Tumor Growth to ~150 mm³ implant->monitor randomize 5. Randomize Mice into Groups monitor->randomize vehicle Vehicle Control randomize->vehicle test_compound Imidazo[1,2-a]pyridine (e.g., 22e) randomize->test_compound standard Standard of Care (Crizotinib) randomize->standard endpoint 6. Measure Final Tumor Volume & Weight vehicle->endpoint test_compound->endpoint standard->endpoint calc 7. Calculate Tumor Growth Inhibition (TGI) endpoint->calc G cluster_host cluster_outcome infection Mycobacterium avium Infection replication Bacterial Replication in Lungs, Spleen, Liver infection->replication Establishes Chronic Infection outcome Reduced Bacterial Load (CFU) & Resolution of Infection replication->outcome ipa Imidazo[1,2-a]pyridine (e.g., ND-10885) ipa->replication Inhibits standard Standard of Care (Rifampin) standard->replication Inhibits

Caption: Intervention logic in a murine infection model.

Discussion and Future Outlook

The imidazo[1,2-a]pyridine scaffold demonstrates significant therapeutic potential across diverse and critical disease areas. As seen with c-Met inhibitors like compound 22e and anti-mycobacterial agents like ND-10885, strategic substitutions on this core structure can yield compounds with potent and selective in vivo efficacy. [5][13] The comparison with standards of care such as Crizotinib and Rifampin reveals that imidazo[1,2-a]pyridine derivatives can achieve comparable preclinical efficacy, positioning them as a promising class for further development. [5][14]Their activity in both oncology and infectious disease highlights the versatility of the scaffold. [1][15] For the specific compound 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, the absence of public data prevents a direct assessment. However, based on the robust activity of its chemical cousins, it is reasonable to hypothesize that it could possess biological activity. Future research should focus on screening this and similar compounds against a panel of relevant targets (e.g., kinases, microbial enzymes) to identify its therapeutic potential. Subsequent in vivo studies, following protocols similar to those outlined in this guide, would be essential to validate any promising in vitro findings and establish a clear efficacy profile relative to current standards of care.

References

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Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of an Imidazo[1,2-a]pyridine Derivative Against the MAPK Pathway

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting critical signaling pathways in oncology.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting critical signaling pathways in oncology.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel imidazo[1,2-a]pyridine derivative, designated here as IMP-X (1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine), against established inhibitors of the highly conserved Ras-Raf-MEK-ERK (MAPK) signaling cascade. We will objectively compare the performance of IMP-X with a selective MEK1/2 inhibitor, TAK-733 , and a selective ERK1/2 inhibitor, GDC-0994 (Ravoxertinib) . This document details the causality behind experimental choices, provides step-by-step protocols for key validation assays, and presents a model for the rigorous evaluation of novel chemical entities in drug discovery.

Introduction: The Rationale for Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4] Its dysregulation, frequently driven by mutations in genes like BRAF and RAS, is a hallmark of a significant percentage of human cancers. The core of this cascade features a three-tiered activation sequence: RAF (a MAPKKK) phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK (a MAPK).[4] This linear arrangement makes MEK and ERK highly attractive targets for therapeutic intervention.

This guide establishes a robust benchmarking protocol to characterize IMP-X, a novel compound built upon the versatile imidazo[1,2-a]pyridine scaffold, which has given rise to inhibitors of diverse kinases, including PI3K, PLK, and FLT3.[5][6][7] Our objective is to determine its potency, cellular activity, and selectivity in the context of the MAPK pathway.

Signaling Pathway Overview: The Ras-Raf-MEK-ERK Cascade

Caption: The MAPK signaling pathway with points of inhibition.

Profile of Comparator Kinase Inhibitors

An objective comparison requires well-characterized benchmarks. We have selected two inhibitors with distinct mechanisms of action within the MAPK cascade.

CompoundTarget(s)Mechanism of ActionReported Potency (IC50)
TAK-733 MEK1A potent and selective, non-ATP competitive (allosteric) inhibitor of MEK1.[8][9][10]3.2 nM[9]
GDC-0994 (Ravoxertinib) ERK1, ERK2An orally bioavailable and highly selective inhibitor of ERK1/2 kinase activity.[11][12][13][14]1.1 nM (ERK1), 0.3 nM (ERK2)[11]
IMP-X (Hypothetical) To Be DeterminedTo Be DeterminedTo Be Determined

The Benchmarking Workflow: From Enzyme to Cell

Our experimental strategy is designed to build a comprehensive profile of IMP-X, moving from direct enzymatic inhibition to target engagement and functional outcomes within a cellular context. This multi-faceted approach ensures that the data generated is robust and self-validating.

Experimental Benchmarking Flowchart

Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization cluster_selectivity Selectivity & Off-Target Profiling Assay1 Protocol 1: In Vitro MEK1 Kinase Assay (e.g., ADP-Glo™) Data1 Output: IC50 Value (Direct Potency) Assay1->Data1 Assay2 Protocol 2: Cell-Based p-ERK Assay (Western Blot / In-Cell ELISA) Data1->Assay2 Informs Dosing Data2 Output: EC50 Value (Cellular Potency) Assay2->Data2 Assay3 Protocol 3: Broad Kinase Selectivity Screen (e.g., KinomeScan®) Data2->Assay3 Confirms On-Target Activity Data3 Output: Selectivity Score / Off-Targets (Specificity Profile) Assay3->Data3

Caption: Workflow for comprehensive kinase inhibitor characterization.

Experimental Methodologies

The following protocols are detailed to ensure reproducibility and scientific rigor. The causality for key steps is explained to provide deeper insight into the experimental design.

Protocol 1: In Vitro Biochemical Kinase Assay for MEK1 Inhibition

Objective: To determine the direct inhibitory effect of IMP-X on the enzymatic activity of MEK1 and calculate its half-maximal inhibitory concentration (IC50).

Why this Assay? A biochemical assay is the gold standard for measuring direct target engagement.[15][16] By using purified recombinant kinase and substrate, we isolate the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity in measuring kinase activity by quantifying the amount of ADP produced.[17]

Materials:

  • Recombinant active MEK1 kinase (e.g., from BPS Bioscience).

  • Inactive ERK2 as a substrate.

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compounds: IMP-X, TAK-733 (positive control), DMSO (negative control).

  • Assay Buffer (Kinase Buffer A).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of IMP-X and TAK-733 in DMSO, starting at 1000x the final desired concentration. A typical starting concentration might be 10 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of Kinase Buffer A to each well.

    • Add 25 nL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Add 2.5 µL of a 2x MEK1/ERK2 substrate solution (pre-mixed in Kinase Buffer A) to each well. Gently mix.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2x ATP solution (at a concentration near the Km for MEK1) to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for ERK Phosphorylation

Objective: To measure the ability of IMP-X to inhibit MEK1/2 activity within a living cell by quantifying the phosphorylation of its direct substrate, ERK1/2.

Why this Assay? This assay confirms that the compound can cross the cell membrane and engage its target in a physiological context.[18][19][20] Measuring the phosphorylation status of a downstream substrate (p-ERK) is a direct and widely accepted readout of the target kinase's activity (MEK).[21][22] We will use A549 lung carcinoma cells, which are known to have a constitutively active MAPK pathway.

Materials:

  • A549 cells.

  • DMEM media with 10% FBS.

  • 96-well cell culture plates.

  • Test Compounds: IMP-X, TAK-733, GDC-0994.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary Antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western blot equipment.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Culture: Seed A549 cells in 96-well plates at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the media with serum-free media for 4 hours to reduce basal signaling. Then, treat the cells with a serial dilution of IMP-X, TAK-733, and GDC-0994 for 2 hours.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 50 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 15 minutes.

  • Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-Phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the Total-ERK signal for each sample. Plot the normalized p-ERK levels against inhibitor concentration to determine the EC50.

Protocol 3: Kinase Selectivity Profiling

Objective: To assess the specificity of IMP-X by screening it against a large panel of human kinases.

Why this Assay? High selectivity is a critical attribute of a quality tool compound and a successful drug candidate, as it minimizes off-target effects.[23][24] Profiling against a broad panel of kinases is the most effective way to identify potential off-targets and understand the compound's selectivity window.[15][25][26] This is typically performed as a fee-for-service by specialized vendors.

Methodology:

  • Panel Selection: Submit IMP-X for screening against a comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation's HotSpot). A panel of >300 kinases is recommended for a thorough profile.

  • Screening Concentration: An initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify any potential interactions.

  • Primary Metric: The primary result is often reported as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >70% inhibition.

  • Follow-up Analysis: For any identified off-target hits, a full dose-response curve should be generated to determine the IC50 or dissociation constant (Kd) for that interaction.

  • Data Interpretation: The selectivity of IMP-X is evaluated by comparing its on-target potency (IC50 for MEK1) with its off-target potencies. A compound is generally considered selective if there is at least a 30- to 100-fold window between its on-target and off-target activities.

Data Summary & Comparative Analysis

All quantitative data should be consolidated into clear tables for direct comparison.

Table 1: Summary of In Vitro and Cellular Potency

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (p-ERK, nM)
IMP-X MEK1 (Hypothetical)Experimental ValueExperimental Value
TAK-733 MEK13.2Experimental Value
GDC-0994 ERK1/2N/A (Not a MEK inhibitor)Experimental Value

Table 2: Selectivity Profile for IMP-X (Hypothetical Data)

Kinase Target% Inhibition @ 1 µMFollow-up IC50 (nM)Selectivity Window (vs. MEK1)
MEK1 (On-Target) 98% 5.0 -
MEK2 95%7.51.5x
IKKβ 75%45090x
GSK3α 55%>1000>200x
... (other kinases)<50%Not DeterminedN/A

Interpretation: In this hypothetical scenario, IMP-X demonstrates high potency against its intended target, MEK1. The cellular assay confirms its ability to inhibit the pathway in cells, with an EC50 value comparable to its biochemical IC50. The selectivity screen reveals a clean profile, with a significant >90-fold selectivity window against the nearest major off-target (IKKβ). Compared to TAK-733, IMP-X shows slightly lower biochemical potency but maintains excellent selectivity. GDC-0994 serves as a crucial control, demonstrating potent p-ERK inhibition as expected from a direct ERK inhibitor.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the preclinical benchmarking of novel kinase inhibitors, using the hypothetical compound IMP-X as a case study. By systematically progressing from biochemical potency to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive and reliable dataset. This self-validating system, grounded in established methodologies and sound scientific reasoning, provides the critical information needed to make informed decisions about the future development of promising chemical entities like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and its derivatives.

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  • Ravoxertinib | C21H18ClFN6O2 | CID 71727581. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ravoxertinib]
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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2951]
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633008/]
  • Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol87/No1/1.pdf]
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/377138332_Imidazo12-a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]
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  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7932821/]
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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6276]
  • {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride. Achemica. [URL: https://www.achemica.com/8-methylimidazo-1-2-a-pyridin-2-yl-methanamine-dihydrochloride-cas-1187931-82-3.html]

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Comparative

Confirming the On-Target Activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Comparative Guide

This guide provides a comprehensive, multi-faceted strategy for confirming the on-target activity of the novel compound, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. The imidazo[1,2-a]pyridine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for confirming the on-target activity of the novel compound, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] Therefore, our experimental framework is designed to first identify the specific kinase target(s) of this compound, and subsequently, to rigorously validate this interaction through a series of orthogonal biochemical and cellular assays. We will compare its performance against Staurosporine, a well-characterized, potent, and broad-spectrum kinase inhibitor, which serves as a benchmark for kinase-directed cellular effects like apoptosis.[3][4][5]

Our approach is structured to build a robust body of evidence, moving from broad, high-throughput screening to specific, mechanistic validation in a physiologically relevant context. This ensures that the observed biological effects are unequivocally linked to the direct engagement of the intended molecular target.

Experimental Workflow: A Tripartite Approach to Target Validation

G cluster_0 Stage 1: Target Identification & Biochemical Validation cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Functional Cellular Response T1 Kinase Panel Screening (ADP-Glo™) T2 IC50 Determination for Top Hits T1->T2 Identify primary targets C1 NanoBRET™ Target Engagement Assay T2->C1 Confirm binding in live cells C2 Cellular Thermal Shift Assay (CETSA) C1->C2 Orthogonal validation F1 Downstream Signaling Analysis (Western Blot) C2->F1 Assess functional consequences F2 Cell Viability/Apoptosis Assay F1->F2 Link target engagement to phenotype

Caption: A three-stage workflow for target validation.

Stage 1: Target Identification and Biochemical Validation

The foundational step is to ascertain the compound's kinase selectivity profile. A broad, in vitro screen provides an unbiased view of its potential targets across the human kinome.

Experiment 1A: Broad Kinase Panel Screening

Rationale: We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6][7] This assay is highly sensitive, compatible with high-throughput screening, and can be used for a wide variety of kinases.[8] By screening against a large, diverse panel of kinases, we can identify the primary targets of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Protocol: ADP-Glo™ Kinase Selectivity Profiling

  • Reagent Preparation: Prepare the required kinase buffers, substrates, and the ADP-Glo™ reagents as per the manufacturer's instructions (e.g., Promega Kinase Selectivity Profiling Systems).[9][10]

  • Compound Dilution: Prepare a 10 mM stock solution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and Staurosporine (positive control) in DMSO. Create a working concentration (e.g., 10 µM) for single-point screening.

  • Kinase Reaction: In a 384-well plate, dispense the kinase, the specific substrate for that kinase, and the compound of interest or control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (typically 1 hour).

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.[8]

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Experiment 1B: IC50 Determination for Top Hits

Rationale: For the top 3-5 kinases that show significant inhibition in the primary screen, we will perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against its putative targets.

Protocol: IC50 Determination with ADP-Glo™

This protocol follows the same steps as the single-point screen, with the key difference being the preparation of a serial dilution of the test compound.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and Staurosporine, starting from a high concentration (e.g., 100 µM).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Biochemical Potency and Selectivity

CompoundTarget KinaseIC50 (nM)
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineKinase ATBD
Kinase BTBD
Kinase CTBD
Staurosporine (Positive Control)Kinase ATBD
Kinase BTBD
Kinase CTBD
Inactive Analog (Negative Control)Kinase A>10,000

Stage 2: Cellular Target Engagement Verification

While biochemical assays are crucial for identifying potential targets, it is imperative to confirm that the compound engages these targets within the complex environment of a living cell.[3] We will use two orthogonal methods to build confidence in our findings.

Experiment 2A: NanoBRET™ Target Engagement Assay

Rationale: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[2] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[11] Competitive displacement of the tracer by our compound provides a direct measure of target engagement.[12]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use a cell line (e.g., HEK293T) that has been transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[13]

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the specific NanoBRET™ tracer at a pre-determined concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[13]

  • Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.[13]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50 for target engagement.

Experiment 2B: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is based on the principle that a protein's thermal stability increases upon ligand binding.[14] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can confirm target engagement without the need for genetic modification of the target protein.[12][14]

Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Treat a suitable cell line (e.g., A549 lung carcinoma cells) with the test compound, Staurosporine, or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by standard Western blotting procedures.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Cellular Target Engagement

AssayCompoundTarget KinaseCellular IC50 / Thermal Shift (°C)
NanoBRET™1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineKinase ATBD
Staurosporine (Positive Control)Kinase ATBD
CETSA®1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamineKinase ATBD
Staurosporine (Positive Control)Kinase ATBD

Stage 3: Assessment of Functional Cellular Response

The final and most critical stage is to demonstrate that target engagement by the compound leads to a measurable downstream functional effect. This is typically observed as a modulation of the signaling pathway in which the target kinase is a key component.

Experiment 3: Downstream Signaling Pathway Analysis

Rationale: Many kinases are integral components of signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[15][16][17] Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. We will use Western blotting to probe the phosphorylation status of key proteins in these pathways.[18]

G RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream_PI3K Cell Survival, Proliferation pAkt->Downstream_PI3K RTK_MAPK Receptor Tyrosine Kinase Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK phosphorylates ERK ERK ERK->pERK Downstream_MAPK Gene Expression, Proliferation pERK->Downstream_MAPK

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line known to have active signaling through the target kinase's pathway) and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours, then treat with various concentrations of the test compound or Staurosporine for a specified time (e.g., 1-2 hours). Stimulate the pathway with an appropriate growth factor (e.g., EGF for the ERK pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and then incubate overnight at 4°C with primary antibodies specific for the phosphorylated forms of downstream proteins (e.g., p-Akt, p-ERK, p-p38) and their total protein counterparts.[19]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the compound on downstream signaling.

Data Presentation: Downstream Pathway Modulation

TreatmentConcentration (µM)p-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control (DMSO)-1.01.0
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine0.1TBDTBD
1.0TBDTBD
10.0TBDTBD
Staurosporine (Positive Control)1.0TBDTBD

Conclusion

By systematically applying this multi-tiered approach, researchers can build a robust and compelling data package to confirm the on-target activity of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. This guide provides the experimental framework to not only identify its primary kinase targets but also to verify its mechanism of action in a cellular context, ultimately validating it as a specific and potent modulator of its intended biological pathway. The comparison with a well-known inhibitor like Staurosporine provides essential context for interpreting the compound's potency and cellular effects.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Cureus. (n.d.). The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Retrieved from [Link]

  • PubMed. (2010). Mechanisms and functions of p38 MAPK signalling. Retrieved from [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • MDPI. (n.d.). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). PI3K-PKB/Akt Pathway. Retrieved from [Link]

  • PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions. Retrieved from [Link]

  • YouTube. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • The Royal Society. (n.d.). Extracellular signal-regulated kinase (ERK) pathway control of CD8 + T cell differentiation. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ACS Publications. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Retrieved from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]

  • Frontiers. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • PubMed. (2011). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • American Physiological Society. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Retrieved from [Link]

  • AACR Journals. (2006). Extracellular Signal–Regulated Kinase 1/2 Mitogen-Activated Protein Kinase Pathway Is Involved in Myostatin-Regulated Differentiation Repression. Retrieved from [Link]

  • ResearchGate. (n.d.). Panel profiling of kinase inhibitors approved for clinical use. A,.... Retrieved from [Link]

  • PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PubMed Central. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

As a novel heterocyclic amine, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine presents unique disposal challenges that necessitate a robust and scientifically grounded approach to ensure the safety of laboratory perso...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic amine, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine presents unique disposal challenges that necessitate a robust and scientifically grounded approach to ensure the safety of laboratory personnel and environmental integrity. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is paramount. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[1]

Key Hazard Information:

PropertyValueSource
GHS Pictogram GHS06 (Toxic)[1]
Signal Word Danger[1]
Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reaction[1]
Storage Class 6.1C: Combustible acute toxic Cat. 3[1]

This hazard profile dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent ingestion and skin contact.

Personal Protective Equipment (PPE)

Given the toxicity and potential for skin sensitization, the following PPE is mandatory when handling 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine for disposal:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Always consult your institution's specific PPE guidelines.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[3][4] 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine waste should be collected in a designated, properly labeled hazardous waste container.

Waste Collection Protocol:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine". Include the hazard pictograms (Toxic).

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

Disposal Decision Workflow

A Start: Disposal of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine B Hazard Identification (Toxic, Skin Sensitizer) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Waste Characterization C->D E Solid Waste (e.g., contaminated weigh paper, gloves) D->E Is it solid? F Liquid Waste (e.g., solutions, rinsates) D->F Is it liquid? G Collect in Labeled Hazardous Waste Container (Solid Chemical Waste) E->G H Collect in Labeled Hazardous Waste Container (Liquid Chemical Waste) F->H I Store in Satellite Accumulation Area G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor I->J K Complete Waste Manifest J->K L End: Disposal Complete K->L

Caption: Decision workflow for the disposal of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Decontamination and Spill Response

Accidental spills must be handled promptly and safely.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Collection: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

For decontamination of surfaces, specialized products designed for amine compounds can be effective.[6]

Final Disposal

The ultimate disposal of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][7]

Steps for Final Disposal:

  • Contact EHS: Coordinate with your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete all required waste manifest forms accurately.

  • Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the disposal vendor.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][8] Improper disposal can lead to environmental contamination and significant legal penalties.[9]

Waste Minimization

In line with the principles of green chemistry, laboratories should strive to minimize the generation of hazardous waste.[2][10] This can be achieved through:

  • Careful planning of experiments: Only synthesize or purchase the amount of material needed.

  • Maintaining an accurate chemical inventory: This prevents the over-purchase of chemicals and the generation of expired waste.[4][10]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, protecting themselves, their colleagues, and the environment.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Vertex AI Search.
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  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency.
  • Contaminants in Amine Gas Tre
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
  • EPA Hazardous Waste Management. (2024, April 29).
  • Household Hazardous Waste (HHW). (2025, May 15). US Environmental Protection Agency.
  • SAFETY D
  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 2
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
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